Aspirin glycine calcium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
22194-39-4 |
|---|---|
Molecular Formula |
C11H11CaNO6 |
Molecular Weight |
293.29 g/mol |
IUPAC Name |
calcium;2-acetyloxybenzoate;2-aminoacetate |
InChI |
InChI=1S/C9H8O4.C2H5NO2.Ca/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;3-1-2(4)5;/h2-5H,1H3,(H,11,12);1,3H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
UCWUIXHPAJIGDB-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].C(C(=O)[O-])N.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Calcium Acetylsalicylate Glycine Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of the calcium acetylsalicylate glycine complex. This compound, identified by the IUPAC name calcium;2-acetyloxybenzoate;2-aminoacetate, is a double salt that combines calcium, acetylsalicylic acid (aspirin), and the amino acid glycine. The inclusion of glycine in acetylsalicylic acid formulations has been shown to improve the solubility and gastrointestinal tolerability of the drug. This document outlines a plausible synthetic route based on available chemical literature, presents key physicochemical data, and details the established mechanism of action. Experimental protocols for the synthesis of precursor materials are also provided.
Physicochemical Data
A summary of the key quantitative data for the components and the final complex is presented below.
| Property | Value | Source |
| Molecular Formula | C11H11CaNO6 | PubChem |
| Molecular Weight | 293.29 g/mol | PubChem |
| IUPAC Name | calcium;2-acetyloxybenzoate;2-aminoacetate | PubChem |
| CAS Number | 22194-39-4 | PubChem |
Synthesis Methodology
Experimental Workflow
The overall proposed synthesis workflow involves the preparation of a calcium glycinate solution followed by the introduction of acetylsalicylic acid.
Preparation of Aspirin Glycine Calcium Double Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preparation of aspirin glycine calcium double salt, a compound designed to improve the gastrointestinal tolerability of acetylsalicylic acid (aspirin). This document details a feasible synthetic route, experimental protocols, and analytical methods for the characterization of the double salt. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. Its long-term use, however, is often associated with gastrointestinal side effects. The formation of a double salt with calcium and the amino acid glycine is a strategy to mitigate these adverse effects. The presence of glycine is thought to improve the solubility and dissolution rate of aspirin in the gastrointestinal tract, potentially reducing local irritation. This guide outlines a laboratory-scale method for the synthesis and characterization of this double salt.
Chemical Properties
The fundamental properties of the this compound double salt are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁CaNO₆ | PubChem CID: 30987 |
| Molecular Weight | 293.29 g/mol | PubChem CID: 30987 |
| IUPAC Name | calcium;2-acetyloxybenzoate;2-aminoacetate | PubChem CID: 30987 |
| Synonyms | Calcium acetylsalicylate-glycine double salt, Glycine-calcium acetylsalicylate double salt | PubChem CID: 30987 |
Synthesis of this compound Double Salt
The proposed synthesis is a two-step process involving the initial, separate preparation of calcium acetylsalicylate and calcium glycinate, followed by their reaction to form the double salt.
Materials and Reagents
| Reagent | Grade |
| Acetylsalicylic Acid (Aspirin) | Pharmaceutical Grade |
| Glycine | ACS Reagent Grade |
| Calcium Hydroxide | ACS Reagent Grade |
| Deionized Water | Type II |
| Ethanol | 95% |
Experimental Protocol
Step 1: Preparation of Calcium Acetylsalicylate Solution
-
In a 500 mL beaker, dissolve 18.02 g (0.1 mol) of acetylsalicylic acid in 200 mL of deionized water with gentle heating (approximately 40-50°C) and stirring.
-
In a separate beaker, prepare a slurry of 3.71 g (0.05 mol) of calcium hydroxide in 50 mL of deionized water.
-
Slowly add the calcium hydroxide slurry to the aspirin solution with continuous stirring.
-
Continue stirring for 1 hour at 40-50°C to ensure complete reaction. The resulting solution contains calcium acetylsalicylate.
Step 2: Preparation of Calcium Glycinate Solution
-
In a 250 mL beaker, dissolve 7.51 g (0.1 mol) of glycine in 100 mL of deionized water.
-
Prepare a slurry of 3.71 g (0.05 mol) of calcium hydroxide in 50 mL of deionized water.
-
Slowly add the calcium hydroxide slurry to the glycine solution with continuous stirring.
-
Stir for 30 minutes at room temperature to form the calcium glycinate solution.
Step 3: Formation and Isolation of the Double Salt
-
Combine the calcium acetylsalicylate solution and the calcium glycinate solution in a 1 L reaction vessel.
-
Stir the combined solution at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure using a rotary evaporator until a precipitate begins to form.
-
Cool the concentrated solution in an ice bath for 1 hour to promote further precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two 50 mL portions of cold ethanol.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield | 29.33 g |
| Actual Yield | 24.9 - 26.4 g |
| Percent Yield | 85 - 90% |
| Purity (by HPLC) | >98% |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the simultaneous determination of aspirin and glycine, thus confirming the composition of the double salt.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the characteristic functional groups in the double salt.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3000-2500 (broad) |
| N-H (Amine) | 3400-3250 |
| C=O (Ester) | ~1750 |
| C=O (Carboxylate) | ~1600 and ~1400 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthesis workflow for this compound double salt.
Caption: Conceptual signaling pathway of the double salt.
Conclusion
The preparation of this compound double salt presents a viable strategy for enhancing the gastrointestinal safety profile of aspirin. The synthetic method detailed in this guide is robust and reproducible for laboratory-scale production. The analytical techniques described provide a framework for the comprehensive characterization of the final product, ensuring its quality and purity. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.
Technical Guide: Analysis of a Hypothetical Aspirin-Glycine-Calcium Crystalline Complex
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, a comprehensive crystal structure analysis for a discrete ternary complex of aspirin, glycine, and calcium has not been reported in publicly available scientific literature. This guide, therefore, presents a theoretical framework based on the known properties and experimental protocols of the individual components and related calcium complexes. The information provided is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of such a potential co-crystal or salt.
Introduction
The formation of multi-component crystals, including salts and co-crystals, is a well-established strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs). Aspirin (acetylsalicylic acid), a widely used nonsteroidal anti-inflammatory drug, and glycine, the simplest amino acid, both possess functional groups capable of coordinating with metal ions such as calcium. A ternary complex of aspirin, glycine, and calcium could potentially offer altered solubility, stability, and bioavailability profiles. This document outlines the foundational data and experimental approaches required to investigate the crystal structure of a hypothetical aspirin-glycine-calcium complex.
Component Crystallographic Data
A thorough understanding of the crystal structures of the individual components is crucial for predicting and analyzing a potential multi-component crystal.
Table 1: Crystallographic Data for Aspirin (Form I)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.233 ± 0.003 |
| b (Å) | 6.544 ± 0.001 |
| c (Å) | 11.231 ± 0.003 |
| α (°) | 90 |
| β (°) | 95.89 ± 0.02 |
| γ (°) | 90 |
| Cell Volume (ų) | 821.2 ± 0.3 |
| Temperature (K) | 100 ± 1 |
| Data sourced from the Crystallography Open Database, entry 7050897.[1] |
Table 2: Crystallographic Data for γ-Glycine
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P3₁ or P3₂ |
| a (Å) | 7.037 |
| b (Å) | 7.037 |
| c (Å) | 5.483 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Z | 3 |
| Note: Glycine exists in multiple polymorphic forms (α, β, γ). The γ-form is presented here as an example.[2][3] |
Experimental Protocols
The synthesis of a ternary aspirin-glycine-calcium complex would likely involve the reaction of the parent acids (aspirin and glycine) with a suitable calcium salt or base in an appropriate solvent system, followed by crystallization. Below are methodologies for the synthesis of related calcium complexes, which can be adapted for the target compound.
3.1. Synthesis of Calcium Glycinate
Several methods for the synthesis of calcium glycinate have been reported.
-
Method 1: Reaction with Calcium Oxide
-
Method 2: Ultrasonic Synthesis with Calcium Chloride
-
Disperse 0.60 g (8.0 mmol) of glycine and 0.44 g (4.0 mmol) of anhydrous calcium chloride in 20 ml of absolute ethanol in a 100 ml flask.[5][6]
-
Subject the reaction mixture to ultrasonic radiation (e.g., 42 ± 1.5KHz, 100W) for 4 to 6 hours, leading to the formation of a white precipitate.[5][6]
-
Wash the precipitate with absolute ethanol, centrifuge, and vacuum-dry at 60°C for 24 hours.[5][6]
-
3.2. Synthesis of Calcium Acetylsalicylate (Calcium Aspirin)
-
Method 1: Reaction with Calcium Carbonate
-
Mix 4.032 g of aspirin and 1.120 g of precipitated calcium carbonate with 50 ml of distilled water.[7]
-
Heat the mixture to 40°-50° C until the solids are completely dissolved.[7]
-
Dilute the solution to 60 ml with distilled water at ambient temperature.[7]
-
To precipitate the calcium aspirin, add 1 to 1.5 volumes of methanol to the cooled filtrate (around 18°C).[8]
-
Filter the resulting precipitate, wash with methanol, and dry at a temperature not exceeding 50°C.[8]
-
3.3. Proposed Synthesis of Aspirin-Glycine-Calcium Complex
A possible route for the synthesis of the ternary complex could involve the reaction of stoichiometric amounts of aspirin and glycine with a calcium source, such as calcium hydroxide or calcium carbonate, in a suitable solvent or solvent mixture (e.g., water, ethanol-water). Subsequent crystallization, possibly through slow evaporation or anti-solvent addition, would be necessary to obtain single crystals suitable for X-ray diffraction.
Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel crystalline complex.
Hypothetical Molecular Interactions
In a potential aspirin-glycine-calcium complex, the calcium ion would likely be coordinated by the carboxylate groups of both aspirin and glycine. The amino group of glycine could participate in hydrogen bonding, further stabilizing the crystal lattice. The following diagram illustrates these hypothetical interactions.
Conclusion
While the crystal structure of a simple aspirin-glycine-calcium complex remains to be elucidated, the foundational knowledge of its components and related compounds provides a strong basis for future research. The experimental protocols and characterization workflows detailed in this guide offer a starting point for the synthesis and analysis of this and other multi-component pharmaceutical materials. Successful crystallization and structure determination would provide valuable insights into the intermolecular interactions and could pave the way for the development of new pharmaceutical formulations with enhanced properties.
References
- 1. Crystallography Open Database: Information card for entry 7050897 [crystallography.net]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis routes of Calcium glycinate [benchchem.com]
- 5. Preparation method of calcium glycinate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105439880A - Preparation method of calcium glycinate - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. US2003374A - Preparation of calcium acetylsalicylate - Google Patents [patents.google.com]
Physicochemical Properties of Aspirin Glycine Calcium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin, or acetylsalicylic acid, is a cornerstone of pharmacotherapy, widely recognized for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects. However, its clinical utility can be hampered by its poor water solubility and potential for gastrointestinal irritation. To mitigate these drawbacks, various formulations have been developed. One such approach involves the formation of a complex with glycine and calcium, creating Aspirin Glycine Calcium. This complex aims to enhance the solubility and dissolution rate of aspirin, potentially leading to improved bioavailability and reduced gastric side effects. Glycine, a non-essential amino acid, is known to improve the solubility of certain drugs and may also offer a protective effect on the gastric mucosa.[1][2] The inclusion of calcium can further aid in solubility and stability.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers and professionals involved in its study and development.
Chemical and Physical Properties
The fundamental properties of this compound are derived from its constituent components. The complex is identified by the molecular formula C11H11CaNO6.[3]
| Property | Value | Source |
| Molecular Formula | C11H11CaNO6 | [3] |
| Molecular Weight | 293.29 g/mol | [3] |
| IUPAC Name | calcium;2-acetyloxybenzoate;2-aminoacetate | [3] |
| Synonyms | Calcium acetylsalicylate-glycine double salt, Glycine-calcium acetylsalicylate double salt | [3] |
Solubility and Dissolution
Expected Dissolution Profile:
The dissolution rate of this compound is anticipated to be faster than that of standard aspirin. This is attributed to the increased solubility and the potential for the glycine and calcium components to create a more favorable microenvironment for dissolution. The dissolution of aspirin formulations is pH-dependent, with faster dissolution observed at higher pH values.[4] For this compound, a rapid dissolution profile is expected across a range of physiological pH values.
Experimental Protocol: Dissolution Testing
Objective: To determine the in-vitro dissolution rate of this compound.
Apparatus: USP Apparatus 2 (Paddle Apparatus).[5]
Dissolution Media:
-
0.1 N HCl (pH 1.2)
-
Acetate Buffer (pH 4.5)[5]
-
Phosphate Buffer (pH 6.8)
Method:
-
Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.[5]
-
Set the paddle rotation speed to 75 rpm.[5]
-
Place a single tablet or a precisely weighed amount of this compound powder in each vessel.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[5]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the concentration of acetylsalicylic acid in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 265 nm or High-Performance Liquid Chromatography (HPLC).[5]
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Caption: Experimental workflow for dissolution testing.
Stability
Aspirin is susceptible to hydrolysis, breaking down into salicylic acid and acetic acid, especially in the presence of moisture and at non-optimal pH.[6] Formulations containing glycine have been suggested to inhibit this conversion.[1] The stability of this compound is therefore expected to be superior to that of unformulated aspirin.
Expected Stability Profile:
Under dry conditions and at room temperature, this compound should exhibit good stability. The rate of degradation is expected to increase with elevated temperature and humidity. The complex is likely most stable in a slightly acidic to neutral pH range in aqueous solutions, though hydrolysis will still occur over time.
Experimental Protocol: Stability Study (Accelerated)
Objective: To assess the stability of this compound under accelerated conditions.
Conditions:
-
Temperature: 40 °C ± 2 °C
-
Relative Humidity: 75% RH ± 5%
Method:
-
Store samples of this compound in controlled environment chambers under the specified conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for the content of acetylsalicylic acid and the primary degradation product, salicylic acid, using a stability-indicating HPLC method.
-
Evaluate physical properties such as appearance, color, and odor.
Analytical Method: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an acidic buffer (e.g., orthophosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength that allows for the simultaneous detection of aspirin and salicylic acid (e.g., 237 nm).
Caption: Workflow for an accelerated stability study.
Thermal Properties
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability and decomposition of this compound.
Expected Thermal Behavior:
-
DSC: The DSC thermogram would be expected to show endothermic events corresponding to the melting of the complex or its individual components, followed by exothermic events at higher temperatures indicating decomposition.
-
TGA: The TGA curve would illustrate mass loss as a function of temperature. The decomposition of this compound would likely occur in multiple stages, corresponding to the loss of different molecular fragments. For comparison, the thermal decomposition of calcium acetate to calcium oxide is completed by 800°C.[7]
Experimental Protocol: Thermal Analysis
Objective: To characterize the thermal properties of this compound using TGA and DSC.
Apparatus: Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.
Method:
-
Accurately weigh a small amount of the sample (e.g., 5-10 mg) into an appropriate pan (e.g., alumina or platinum).
-
Place the pan in the thermal analyzer.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 800 °C).
-
Record the mass change (TGA) and heat flow (DSC) as a function of temperature.
Data Analysis: Analyze the resulting TGA and DSC curves to identify temperatures of melting, crystallization, decomposition, and other thermal events.
Crystal Structure
The crystalline form of a pharmaceutical compound significantly influences its physicochemical properties, including solubility and stability. While specific crystallographic data for this compound is not widely published, X-ray Diffraction (XRD) is the definitive method for its determination.
Experimental Protocol: X-ray Powder Diffraction (XRPD)
Objective: To characterize the crystal structure of this compound.
Apparatus: X-ray Powder Diffractometer.
Method:
-
Prepare a finely powdered, homogenous sample of this compound.
-
Mount the sample on the sample holder.
-
Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation).
-
Scan the sample over a defined range of 2θ angles (e.g., 5° to 50°).
-
Record the intensity of the diffracted X-rays as a function of the 2θ angle.
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline material. The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine unit cell parameters.
Synthesis
The synthesis of this compound would likely involve the reaction of acetylsalicylic acid, glycine, and a calcium salt in a suitable solvent. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound.
Materials:
-
Acetylsalicylic Acid
-
Glycine
-
Calcium Hydroxide or Calcium Carbonate
-
Aqueous or alcoholic solvent
Method:
-
Dissolve acetylsalicylic acid and glycine in the chosen solvent.
-
Slowly add a stoichiometric amount of the calcium salt to the solution with constant stirring.
-
The reaction may proceed at room temperature or require gentle heating to facilitate the reaction.
-
The product may precipitate out of the solution upon formation or can be isolated by evaporation of the solvent.
-
The resulting solid should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Caption: A potential synthesis pathway for this compound.
Conclusion
This compound represents a promising modification of acetylsalicylic acid, designed to overcome its inherent physicochemical limitations. The inclusion of glycine and calcium is anticipated to enhance solubility, accelerate dissolution, and improve stability, which may translate to better clinical performance. This guide has provided an overview of the key physicochemical properties of this complex and detailed experimental protocols for their evaluation. Further research to generate specific quantitative data for these properties is essential for the comprehensive characterization and development of this compound as a pharmaceutical entity.
References
- 1. Inhibition Conversion of Aspirin into Salicylic Acid in Presence of Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. This compound | C11H11CaNO6 | CID 30987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Hypothetical Thermal Decomposition Profile of an Aspirin-Glycine-Calcium Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal stability of active pharmaceutical ingredients (APIs) and their complexes is a critical parameter in drug development. It influences formulation strategies, storage conditions, and manufacturing processes. An Aspirin-Glycine-Calcium complex, hypothetically formed to enhance the solubility or bioavailability of aspirin, would present a unique thermal decomposition profile influenced by the interactions between the three components. This guide outlines the anticipated thermal behavior of such a complex when subjected to thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The proposed decomposition is a multi-stage process involving the sequential and overlapping degradation of the glycine and aspirin moieties, ultimately yielding a stable inorganic residue. Understanding these stages is crucial for characterizing the complex and ensuring its stability and quality.
Hypothesized Thermal Decomposition Pathway
The thermal degradation of the hypothetical Aspirin-Glycine-Calcium complex is proposed to occur in four distinct stages. This pathway is based on the known decomposition patterns of aspirin, which typically melts and then decomposes into salicylic acid and acetic acid, and glycine, which is known to decompose endothermically. The presence of calcium is expected to influence the decomposition temperatures and the nature of the final residue.
The initial stage is hypothesized to be the loss of any hydrated water molecules. This is followed by the decomposition of the organic ligands, starting with the less stable component. Finally, the degradation of the remaining organic structure and the formation of a stable calcium salt, likely calcium carbonate, which then may further decompose to calcium oxide at higher temperatures.
Quantitative Thermal Analysis Data (Hypothetical)
The following table summarizes the expected quantitative data from the thermogravimetric analysis of a hypothetical Aspirin-Glycine-Calcium complex.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Hypothetical) | Evolved Gaseous Products (Predicted) | Residual Material |
| Stage I: Dehydration | 50 - 120 | 5.0 | H₂O | Anhydrous Complex |
| Stage II: Initial Ligand Decomposition | 180 - 280 | 25.0 | H₂O, NH₃, CO₂ (from Glycine) | Intermediate Calcium-Aspirin Complex |
| Stage III: Aspirin Decomposition | 280 - 450 | 40.0 | Acetic Acid, Salicylic Acid derivatives, CO₂ | Calcium Carbonate (CaCO₃) |
| Stage IV: Carbonate Decomposition | 600 - 800 | 10.0 | CO₂ | Calcium Oxide (CaO) |
Experimental Protocols
A comprehensive thermal analysis of the hypothetical Aspirin-Glycine-Calcium complex would involve both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of the complex and identify the distinct decomposition stages.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of the finely ground Aspirin-Glycine-Calcium complex is accurately weighed into an alumina or platinum crucible.
-
Instrumentation: A calibrated thermogravimetric analyzer is used for the measurement.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is applied.
-
Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to 900 °C.
-
Atmosphere: The experiment is conducted under a dynamic inert atmosphere, typically nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.[1][2]
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each mass loss step, as well as the percentage mass loss for each stage. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: A sample of 2-5 mg of the complex is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[1]
-
Instrumentation: A calibrated differential scanning calorimeter is employed.
-
Experimental Conditions:
-
Heating Rate: A heating rate of 10 °C/min is used, consistent with the TGA experiment.
-
Temperature Range: The sample is heated from ambient temperature to a temperature just beyond the final organic decomposition stage (e.g., 500 °C).
-
Atmosphere: A constant nitrogen flow of 50 mL/min is maintained.[1]
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The peak onset temperature, peak maximum temperature, and the integrated peak area (enthalpy change) are determined for each thermal event. Aspirin itself shows an endothermic melting peak around 139°C.[3]
Visualizations
Hypothesized Thermal Decomposition Pathway
Caption: Hypothesized multi-stage thermal decomposition of an Aspirin-Glycine-Calcium complex.
Experimental Workflow for Thermal Analysis
Caption: General experimental workflow for the thermal analysis of a pharmaceutical complex.
References
Spectroscopic Characterization of Calcium Acetylsalicylate in Glycine Formulations: A Technical Guide
Introduction
Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID). However, its acidic nature can lead to gastrointestinal irritation. To mitigate this, aspirin is often formulated as a salt, with calcium acetylsalicylate being a common example that exhibits improved solubility and faster absorption. Glycine, an amino acid, is frequently included in these formulations as an excipient. Its role is primarily to act as a buffering agent and to further enhance the solubility and dissolution rate of the active pharmaceutical ingredient, thereby reducing gastric side effects. This technical guide focuses on the spectroscopic methods used to characterize calcium acetylsalicylate, providing a framework for its analysis in pharmaceutical formulations that may include glycine. It is important to note that "Aspirin glycine calcium" typically refers to a formulation containing calcium acetylsalicylate and glycine, rather than a distinct ternary chemical complex.
Synthesis and Structure
Calcium acetylsalicylate is synthesized by reacting acetylsalicylic acid with a calcium salt, such as calcium carbonate or calcium hydroxide, in an aqueous solution. The resulting product is a salt where the acidic proton of the carboxylic acid group in aspirin is replaced by a calcium ion.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity, purity, and structure of calcium acetylsalicylate.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of calcium acetylsalicylate from acetylsalicylic acid results in distinct changes in the IR spectrum, particularly in the region of the carboxyl group.
Table 1: Key Infrared (IR) Spectral Data for Acetylsalicylic Acid and Calcium Acetylsalicylate
| Functional Group | Acetylsalicylic Acid (cm⁻¹) | Calcium Acetylsalicylate (cm⁻¹) | Description of Change |
| O-H (Carboxylic Acid) | ~3000 (broad) | Absent | Disappearance of the broad O-H stretch upon deprotonation. |
| C=O (Carboxylic Acid) | ~1680 | Absent | Disappearance of the carboxylic acid carbonyl stretch. |
| C=O (Ester) | ~1750 | ~1750 | The ester carbonyl group remains largely unaffected. |
| Asymmetric COO⁻ Stretch | Not applicable | ~1610 | Appearance of a strong band characteristic of the carboxylate anion. |
| Symmetric COO⁻ Stretch | Not applicable | ~1420 | Appearance of a strong band characteristic of the carboxylate anion. |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample (calcium acetylsalicylate powder) is intimately mixed with dry potassium bromide (KBr) in an approximate 1:100 ratio (sample:KBr). The mixture is then ground to a fine powder using an agate mortar and pestle.
-
Pellet Formation: The powdered mixture is transferred to a pellet-pressing die and compressed under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. The positions and intensities of these bands are compared with reference spectra to confirm the identity of the compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the non-polar bonds and the overall molecular skeleton.
Table 2: Key Raman Spectral Data for Calcium Acetylsalicylate
| Wavenumber (cm⁻¹) | Assignment |
| ~1610 | Carboxylate (COO⁻) symmetric stretch |
| ~1420 | Carboxylate (COO⁻) symmetric stretch |
| ~1045 | Benzene ring breathing mode |
| ~800 | C-H out-of-plane bending |
Experimental Protocol: Fourier Transform (FT)-Raman Spectroscopy
-
Sample Preparation: A small amount of the powdered calcium acetylsalicylate sample is placed in a glass capillary tube or an aluminum sample cup.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment. The spectrum is excited using a near-infrared (NIR) laser (e.g., 1064 nm Nd:YAG). The scattered radiation is collected and analyzed. A sufficient number of scans are co-added to obtain a good signal-to-noise ratio.
-
Data Analysis: The Raman spectrum is analyzed for characteristic peaks. The peak positions are used to identify functional groups and confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. While detailed NMR data for calcium acetylsalicylate is not as commonly reported as IR or Raman, the principles of analysis remain the same. The formation of the calcium salt would primarily affect the chemical shifts of the protons and carbons near the carboxylate group.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: The calcium acetylsalicylate sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), as it is more soluble in water than aspirin. A small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, may be added.
-
Data Acquisition: The prepared sample solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the molecular structure. The spectra would be compared to that of acetylsalicylic acid to observe changes upon salt formation.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of calcium acetylsalicylate, including the consideration of glycine as an excipient in the final formulation.
Caption: Workflow for the synthesis, characterization, and formulation of calcium acetylsalicylate with glycine.
Role of Glycine in Formulations
Glycine is often included in formulations containing aspirin or its salts for several reasons:
-
Buffering Agent: Glycine helps to maintain a higher pH in the stomach, which can reduce the direct irritation caused by the acidic nature of any unreacted aspirin.
-
Improved Solubility: It can enhance the dissolution rate of calcium acetylsalicylate in the gastrointestinal tract, leading to faster absorption and onset of action.
-
Taste Masking: In some preparations, glycine can help to mask the unpleasant taste of the active ingredient.
When analyzing a final product containing both calcium acetylsalicylate and glycine, spectroscopic techniques can be used to identify the presence of both components. The characteristic peaks of glycine would be observed alongside those of calcium acetylsalicylate in the IR, Raman, and NMR spectra.
Conclusion
The spectroscopic characterization of calcium acetylsalicylate is a critical step in the quality control and development of improved aspirin formulations. A combination of FTIR, FT-Raman, and NMR spectroscopy provides a comprehensive understanding of the molecular structure and confirmation of the salt formation. While a specific "this compound" ternary complex is not typically isolated, the role of glycine as a key excipient in formulations of calcium acetylsalicylate is well-established, contributing to a more effective and patient-friendly drug product. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with these materials.
An In-depth Technical Guide on the Molecular Interactions of Aspirin, Glycine, and Calcium
A Comprehensive Analysis for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structures and potential interactions between aspirin (acetylsalicylic acid), glycine, and calcium ions. While a distinct chemical entity named "Aspirin Glycine Calcium" is not formally recognized, these components are often combined in pharmaceutical formulations to enhance the physicochemical and therapeutic properties of aspirin. This guide will delve into the individual components and their synergistic interactions within a multi-component system.
Molecular Structures of the Core Components
Aspirin, glycine, and calcium ions each possess unique structural features that dictate their interactions in a formulation.
Aspirin (Acetylsalicylic Acid)
Aspirin is a synthetic derivative of salicylic acid. Its structure consists of a benzene ring to which a carboxylic acid group and an ester group are attached. The presence of both a hydrogen bond donor (the carboxylic acid) and acceptors (the carboxyl and ester oxygens) allows for the formation of various intermolecular interactions.
Caption: Molecular Structure of Aspirin (Acetylsalicylic Acid).
Glycine
Glycine is the simplest amino acid, consisting of a central alpha-carbon bonded to a hydrogen atom, an amino group (NH2), and a carboxyl group (COOH). Its zwitterionic nature in physiological pH allows it to interact with both positively and negatively charged species.
Caption: Molecular Structure of Glycine.
Calcium Acetylsalicylate
In the presence of a calcium source, aspirin can form calcium acetylsalicylate. In this salt, two acetylsalicylate anions form an ionic bond with a single calcium cation (Ca2+).
Caption: Molecular Structure of Calcium Acetylsalicylate.
Intermolecular Interactions in an Aspirin-Glycine-Calcium System
The combination of aspirin, glycine, and calcium can lead to a network of non-covalent interactions that influence the overall properties of the formulation.
Aspirin-Glycine Co-crystals
Aspirin and glycine are known to form co-crystals. In these structures, the carboxylic acid of aspirin and the carboxyl group of glycine can form hydrogen bonds. The amino group of glycine can also interact with the ester and carboxyl groups of aspirin. This co-crystallization can improve the stability and dissolution rate of aspirin.
The Role of Calcium Ions
Calcium ions can act as a bridge, coordinating with the carboxylate groups of both aspirin and glycine. This can further stabilize the formulation and potentially influence its absorption.
The following diagram illustrates the hypothetical interactions within this ternary system.
Caption: Hypothetical Molecular Interactions in an Aspirin-Glycine-Calcium System.
Quantitative Physicochemical Data
The following table summarizes key quantitative data for the individual components. Data for the combined system is often formulation-dependent and should be determined empirically.
| Property | Aspirin (Acetylsalicylic Acid) | Glycine | Calcium Acetylsalicylate |
| Molecular Formula | C₉H₈O₄ | C₂H₅NO₂ | C₁₈H₁₄CaO₈ |
| Molar Mass ( g/mol ) | 180.16 | 75.07 | 398.38 |
| pKa | 3.5 (Carboxylic Acid) | 2.34 (Carboxyl), 9.60 (Amino) | - |
| Water Solubility (g/L) | ~3.3 at 25°C | ~250 at 25°C | More soluble than aspirin |
| Melting Point (°C) | 136 | 233 (decomposes) | - |
Experimental Protocols
The preparation and characterization of an aspirin-glycine-calcium formulation involve several key steps.
Preparation of Aspirin-Glycine Co-crystals
A common method for preparing aspirin-glycine co-crystals is through solution crystallization:
-
Dissolution: Dissolve equimolar amounts of aspirin and glycine in a suitable solvent system (e.g., ethanol/water mixture) with heating.
-
Crystallization: Allow the solution to cool slowly to room temperature. The co-crystals will precipitate out of the solution.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum.
Introduction of Calcium
A calcium source, such as calcium carbonate or calcium hydroxide, can be incorporated during the formulation process. This would typically be done in an aqueous environment to allow for the formation of calcium acetylsalicylate and its interaction with glycine.
Characterization Workflow
A standard workflow for the characterization of the resulting solid form is outlined below:
Caption: Experimental Workflow for the Characterization of an Aspirin-Glycine-Calcium Formulation.
Conclusion
The concept of "this compound" is best understood as a multi-component pharmaceutical formulation rather than a single molecular entity. The strategic combination of aspirin with glycine and a calcium source can lead to the formation of co-crystals and ionic complexes. These interactions can significantly improve the physicochemical properties of aspirin, such as its solubility and stability, which in turn can enhance its therapeutic efficacy and reduce side effects. The experimental protocols and characterization techniques outlined in this guide provide a framework for the rational design and analysis of such advanced aspirin formulations. Further research into the precise nature of the ternary interactions will be invaluable for the development of next-generation aspirin-based therapies.
A Technical Guide to the Hygroscopicity and Stability of Aspirin Glycine Calcium Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hygroscopic properties of Aspirin Glycine Calcium powder, a formulation of significant interest in pharmaceutical development. Understanding the interplay between this composite powder and atmospheric moisture is critical for ensuring its stability, efficacy, and shelf-life. This document outlines the hygroscopic characteristics of the individual components, explores their potential interactions, presents relevant quantitative data, details experimental protocols for hygroscopicity assessment, and illustrates key moisture-induced degradation pathways.
Introduction to Hygroscopicity in Pharmaceutical Powders
Hygroscopicity, the tendency of a substance to absorb or adsorb moisture from the surrounding environment, is a critical quality attribute for solid dosage forms. The amount of moisture taken up by a pharmaceutical powder is dependent on the material's physicochemical properties and the ambient relative humidity (RH). Uncontrolled moisture sorption can lead to a cascade of undesirable changes, including:
-
Chemical Degradation: Hydrolysis is a primary degradation pathway for moisture-sensitive active pharmaceutical ingredients (APIs) like aspirin.[1]
-
Physical Alterations: Changes in particle size, powder flow, compaction properties, and dissolution rates can occur.[2][3]
-
Microbial Growth: Elevated water activity can create an environment conducive to the growth of microorganisms.[4]
Therefore, a thorough understanding and characterization of a formulation's hygroscopic behavior are paramount during pre-formulation and development stages to establish appropriate manufacturing, packaging, and storage conditions.[5][6]
Hygroscopicity of Individual Components
The overall hygroscopic nature of the this compound powder is a composite of the properties of its individual ingredients.
Acetylsalicylic Acid (Aspirin)
Aspirin is classified as a slightly hygroscopic material and is notably susceptible to hydrolysis.[7] In the presence of moisture, it degrades into salicylic acid and acetic acid, a reaction that can be detected by the characteristic smell of vinegar.[8][9] This chemical instability is a primary concern in formulation development. The stability of aspirin is not only dependent on the ambient humidity but also on the "water activity" within the formulation.[10] Excipients in a blend can compete for available water, with some acting as moisture scavengers, thereby protecting the aspirin from degradation.[10][[“]] The degradation rate of aspirin has been shown to increase with both temperature and relative humidity.[12][13]
Glycine
Glycine, the simplest amino acid, is known to be hygroscopic.[14][15] As an excipient, its role in a moisture-sensitive formulation is complex. While it is added to some aspirin formulations to improve solubility and tolerability, its own affinity for water can influence the overall moisture content of the powder mixture.[16] The hygroscopic properties of glycine can be altered by interactions with salts.
Calcium Carbonate
Calcium carbonate is generally considered to be a non-hygroscopic material, especially in its crystalline calcite form.[17][18] It is practically insoluble in water and exhibits low moisture uptake even at high relative humidity.[17] However, the material's large surface area in powdered form can lead to surface adsorption of moisture.[18] It is also important to note that while calcium carbonate itself is stable, its alkaline nature can potentially accelerate the hydrolysis of aspirin if sufficient moisture is present to facilitate an interaction.[8]
Quantitative Hygroscopicity Data
Table 1: Hygroscopicity Classification of Individual Components
| Component | European Pharmacopoeia Classification | General Behavior |
| Aspirin (Acetylsalicylic Acid) | Slightly Hygroscopic | Stable in dry air, but gradually hydrolyzes in contact with moisture.[8] |
| Glycine | Hygroscopic | Shows significant water uptake as relative humidity increases.[14][15] |
| Calcium Carbonate | Non-hygroscopic | Exhibits very low moisture uptake.[17] |
Table 2: Moisture Content Data for Select Components at 25°C
| Relative Humidity (% RH) | Aspirin (% Weight Gain) | Glycine (% Weight Gain) | Calcium Carbonate (% Weight Gain) |
| 40 | Data not available | Data not available | ~0.4 - 0.7% (granules prior to compression)[18] |
| 50 | Data not available | Data not available | Data not available |
| 60 | Data not available | Data not available | Data not available |
| 75 | Data not available | Data not available | Data not available |
| 90 | Significant uptake leading to hydrolysis[19] | Data not available | Data not available |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. A comprehensive moisture sorption isotherm for each component under identical conditions is recommended for accurate assessment.
Moisture-Induced Degradation Pathway & Experimental Workflow
Understanding the chemical reactions and the experimental procedures to quantify them is fundamental.
Aspirin Hydrolysis Pathway
The primary chemical stability concern for the formulation is the hydrolysis of aspirin. The presence of water facilitates the cleavage of the ester bond, yielding salicylic acid and acetic acid. This reaction compromises the potency of the API and increases impurity levels.
Experimental Workflow for Hygroscopicity Assessment
A systematic workflow is crucial for accurately characterizing the hygroscopicity of the powder. The following diagram illustrates a typical process using Dynamic Vapor Sorption (DVS).
Experimental Protocols
Detailed and standardized protocols are necessary for reproducible hygroscopicity studies.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled stream of gas with a specified relative humidity at a constant temperature.
Objective: To determine the moisture sorption and desorption isotherms of the powder.
Apparatus: Dynamic Vapor Sorption Analyzer with a high-precision microbalance.
Methodology:
-
Sample Preparation: Accurately weigh 5-15 mg of the this compound powder into the DVS sample pan.
-
Instrument Setup: Set the analysis temperature, typically to 25°C.
-
Drying: Dry the sample in the instrument by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved (e.g., dm/dt < 0.002% per minute). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
Equilibration: At each RH step, allow the sample mass to equilibrate until a stable weight is recorded. The instrument software monitors the rate of mass change ( dm/dt ) to determine equilibrium.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back down to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The change in mass at each RH step is recorded. The results are plotted as percent change in mass versus %RH to generate the sorption and desorption isotherms. The shape of the isotherm provides insight into the mechanism of water uptake (adsorption vs. absorption) and physical changes like deliquescence.
Static Method (Saturated Salt Solutions)
This classic method uses sealed desiccators containing saturated salt solutions to create fixed RH environments.
Objective: To determine the equilibrium moisture content of the powder at several fixed relative humidity points.
Apparatus: A series of airtight desiccators, weighing balance, sample containers (e.g., glass weighing dishes).
Methodology:
-
Environment Preparation: Prepare saturated solutions of various salts in water to create known, constant RH environments within the desiccators at a fixed temperature (e.g., 25°C). A surplus of the solid salt should be present to ensure saturation.
-
Sample Preparation: Accurately weigh a sample of the powder (approx. 1-2 g) into a pre-weighed container.
-
Exposure: Place the open sample containers into the desiccators over the salt solutions.
-
Equilibration: Store the sealed desiccators at a constant temperature. Periodically remove the samples and weigh them quickly to monitor mass change. Equilibration is reached when the mass of the sample becomes constant (typically over several days or weeks).
-
Data Analysis: Calculate the percentage moisture content at each RH point based on the initial dry weight of the sample. This data can be used to construct a basic sorption isotherm.
Table 3: Common Saturated Salt Solutions and Corresponding %RH at 25°C
| Saturated Salt Solution | % Relative Humidity (at 25°C) |
| Lithium Chloride | ~11% |
| Magnesium Chloride | ~33% |
| Sodium Nitrite | ~64% |
| Sodium Chloride | ~75% |
| Potassium Nitrate | ~93% |
Conclusion and Recommendations
The hygroscopicity of this compound powder is a complex attribute governed by the properties of its three main components. Aspirin's inherent susceptibility to hydrolysis is the primary stability risk. While calcium carbonate is non-hygroscopic, the hygroscopic nature of glycine will contribute to the overall water uptake of the formulation.
The critical factor for stability will be the competition for and the activity of sorbed water within the powder matrix. It is plausible that glycine, while increasing the overall moisture content, could preferentially bind water, potentially reducing the amount available to hydrolyze the aspirin, especially at lower relative humidities. However, at higher RH levels, the increased total moisture could accelerate aspirin degradation.
Recommendations for Drug Development Professionals:
-
Comprehensive Characterization: It is imperative to perform detailed moisture sorption analysis (e.g., using DVS) on the final this compound powder blend to generate a complete sorption-desorption isotherm.
-
Stability Studies: Conduct accelerated stability studies where the formulation is exposed to a range of temperature and humidity conditions (e.g., 40°C / 75% RH). Monitor the formation of salicylic acid as the primary indicator of degradation.
-
Packaging Selection: Based on the hygroscopicity profile, select packaging with an adequate moisture barrier to ensure product stability throughout its intended shelf life.
-
Manufacturing Environment: Control the relative humidity in manufacturing and processing areas to minimize moisture uptake during production.[4][6]
References
- 1. Thermodynamic properties of moisture sorption of soybean (Glycine max L.) grains – ScienceOpen [scienceopen.com]
- 2. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmamanufacturing.com [pharmamanufacturing.com]
- 4. icapsulepack.com [icapsulepack.com]
- 5. bryair.com [bryair.com]
- 6. topproductinnovations.com [topproductinnovations.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Aspirin Stability And Shelf Life - Consensus Academic Search Engine [consensus.app]
- 12. Evaluation of the stability of aspirin in solid state by the programmed humidifying and non-isothermal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Lack of influence of glycine on the single dose pharmacokinetics of acetylsalicylic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ardena.com [ardena.com]
"polymorphism in Aspirin glycine calcium crystals"
An In-Depth Technical Guide on the Polymorphism of Aspirin, Glycine, and their Calcium-Associated Crystal Forms
Introduction
The solid-state properties of active pharmaceutical ingredients (APIs) are of paramount importance in drug development and manufacturing. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the polymorphic landscapes of aspirin (acetylsalicylic acid) and glycine, two fundamental molecules in pharmaceutical science. It further explores the crystal structures associated with calcium salts of aspirin, offering insights for researchers, scientists, and drug development professionals.
While a ternary co-crystal of aspirin, glycine, and calcium is not described in the current scientific literature, understanding the individual polymorphic behaviors and binary interactions of these components is crucial for the formulation of complex drug products. This guide details the known polymorphic forms, presents key quantitative data in a structured format, outlines experimental protocols for polymorph characterization, and provides visual workflows to aid in understanding the associated scientific processes.
Polymorphism of Aspirin (Acetylsalicylic Acid)
Aspirin, one of the most widely used medications globally, is known to exhibit polymorphism. Two forms, Form I and Form II, have been extensively studied.
Form I is the common, commercially available form, produced by the original Bayer process. It is thermodynamically stable under ambient conditions.
Form II is a metastable form that was a subject of scientific debate for many years. Its existence and properties have been confirmed by various research groups. It tends to convert to Form I over time. The preparation of Form II is challenging and typically requires specific crystallization conditions.
Quantitative Data for Aspirin Polymorphs
| Property | Form I | Form II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.448 | 11.408 |
| b (Å) | 6.593 | 6.697 |
| c (Å) | 11.388 | 11.487 |
| β (deg) | 95.58 | 98.15 |
| Z (molecules/unit cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.40 | 1.38 |
| Melting Point (°C) | ~140 | ~128 |
Experimental Protocol: Preparation of Aspirin Form II
A reliable method for the preparation of Aspirin Form II involves crystallization from a saturated ethanol solution at low temperatures.
Materials:
-
Aspirin (Form I)
-
Ethanol (anhydrous)
-
Crystallization dish
-
Cold bath (e.g., ice-salt mixture or cryostat)
Procedure:
-
Prepare a saturated solution of aspirin in ethanol at room temperature.
-
Filter the solution to remove any undissolved particles.
-
Place the crystallization dish containing the saturated solution in a cold bath maintained at a temperature of approximately -20 °C.
-
Allow the solution to cool rapidly, inducing the nucleation and growth of Form II crystals.
-
Once a sufficient quantity of crystals has formed, quickly filter the crystals from the mother liquor under cold conditions to prevent transformation to Form I.
-
Dry the collected crystals under vacuum at a low temperature.
-
Characterize the resulting crystals immediately using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form.
Polymorphism of Glycine
Glycine, the simplest amino acid, is a model compound for the study of polymorphism in organic molecules. It is known to crystallize in three main polymorphic forms under ambient pressure: α, β, and γ.
-
α-Glycine: The thermodynamically most stable form at ambient conditions. It crystallizes in a centrosymmetric space group.
-
β-Glycine: A metastable form that can be obtained by rapid cooling or crystallization from specific solvents like ethanol-water mixtures.
-
γ-Glycine: Another stable form, but often less readily obtained than the α-form. It crystallizes in a non-centrosymmetric space group and exhibits piezoelectric properties.
Quantitative Data for Glycine Polymorphs
| Property | α-Glycine | β-Glycine | γ-Glycine |
| Crystal System | Monoclinic | Monoclinic | Trigonal |
| Space Group | P2₁/n | P2₁ | P3₁ |
| a (Å) | 5.102 | 5.077 | 7.037 |
| b (Å) | 11.971 | 6.268 | 7.037 |
| c (Å) | 5.457 | 5.380 | 5.483 |
| β (deg) | 111.70 | 113.20 | 120 |
| Z (molecules/unit cell) | 4 | 2 | 3 |
| Calculated Density (g/cm³) | 1.607 | 1.575 | 1.597 |
Experimental Protocol: Preparation of γ-Glycine
The γ-form of glycine can be reliably prepared by crystallization from an acidic aqueous solution.
Materials:
-
Glycine (α-form)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid
-
Beaker and magnetic stirrer
Procedure:
-
Dissolve α-glycine in deionized water at room temperature to create a near-saturated solution.
-
Acidify the solution by adding a small amount of HCl or acetic acid, adjusting the pH to be acidic (e.g., pH 3-4).
-
Allow the solvent to evaporate slowly at room temperature over several days.
-
As the solvent evaporates, prismatic crystals of γ-glycine will form.
-
Collect the crystals by filtration and wash them with a small amount of cold water.
-
Dry the crystals and characterize them using PXRD or single-crystal X-ray diffraction to confirm the γ-form.
Calcium Acetylsalicylate Crystals
While a ternary co-crystal is not documented, the interaction of aspirin with calcium ions leads to the formation of calcium acetylsalicylate. This salt has different physicochemical properties compared to aspirin, including potentially improved solubility and reduced gastric irritation. Several hydrated forms of calcium acetylsalicylate have been reported.
Quantitative Data for Calcium Acetylsalicylate Dihydrate
| Property | Calcium Acetylsalicylate Dihydrate |
| Molecular Formula | Ca(C₉H₇O₄)₂·2H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.013 |
| b (Å) | 9.689 |
| c (Å) | 14.168 |
| α (deg) | 99.45 |
| β (deg) | 90.35 |
| γ (deg) | 112.59 |
| Z (molecules/unit cell) | 2 |
Experimental Workflows and Characterization
The characterization of polymorphic forms is essential to confirm their identity and purity. A typical workflow involves multiple analytical techniques.
Polymorph Screening and Characterization Workflow
Caption: Workflow for polymorph screening and characterization.
Logical Relationship between Polymorphs
The thermodynamic relationship between two polymorphs can be determined by studying their stability as a function of temperature. This relationship is classified as either monotropic or enantiotropic.
Caption: Enantiotropic vs. Monotropic polymorphic relationships.
Conclusion
The solid-state chemistry of aspirin and glycine is rich with polymorphic complexity. While a ternary aspirin-glycine-calcium co-crystal remains a hypothetical entity, the well-documented polymorphic behaviors of the individual components and the existence of binary compounds like calcium acetylsalicylate provide a critical foundation for formulation science. The experimental protocols and characterization workflows detailed in this guide offer a practical framework for researchers in the pharmaceutical industry to control and understand the solid forms of these important substances, ultimately leading to the development of safer and more effective medicines. Future research may yet uncover novel multi-component crystalline forms, and the principles outlined herein will be indispensable for their discovery and characterization.
Methodological & Application
Application Note: Comprehensive Analytical Methods for the Quality Control of Aspirin Glycine Calcium Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspirin Glycine Calcium is a complex pharmaceutical formulation combining the analgesic and anti-inflammatory properties of aspirin with glycine, an amino acid that can improve aspirin's solubility and reduce gastric irritation, and calcium carbonate, which acts as an antacid and a source of calcium. To ensure the safety, efficacy, and quality of the final product, it is imperative to develop robust analytical methods for the accurate quantification of each active pharmaceutical ingredient (API).
This document provides detailed protocols for the analytical testing of this compound. Due to the diverse chemical nature of the components—an organic acid (Aspirin), an amino acid (Glycine), and an inorganic cation (Calcium)—a combination of analytical techniques is required. We present a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Aspirin and Glycine, and a classic, reliable complexometric titration method for the quantification of Calcium.
Method 1: Simultaneous Determination of Aspirin and Glycine by RP-HPLC
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Aspirin and Glycine simultaneously. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidic buffer and an organic modifier. The acidic mobile phase ensures that both Aspirin and Glycine are in their appropriate ionic forms for consistent retention and sharp peak shapes. Detection is performed at a wavelength where both compounds exhibit reasonable absorbance. A validation of a similar HPLC method for aspirin and glycine has been successfully performed in accordance with ICH guidelines.[1][2]
Instrumentation and Reagents
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm)[1][2]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid (85%), Purified water, Aspirin reference standard, Glycine reference standard.
Experimental Protocol: HPLC Method
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Aspirin Stock (1000 µg/mL): Accurately weigh 100 mg of Aspirin reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Glycine Stock (400 µg/mL): Accurately weigh 40 mg of Glycine reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution: Pipette 10 mL of Aspirin stock and 10 mL of Glycine stock into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 100 µg/mL Aspirin and 40 µg/mL Glycine.
-
-
Sample Preparation:
-
Accurately weigh and crush a representative number of this compound tablets to obtain a fine powder.
-
Transfer an amount of powder equivalent to one average tablet weight (e.g., containing 150 mg Aspirin and 40 mg Glycine) into a 250 mL volumetric flask.
-
Add approximately 150 mL of the mobile phase and sonicate for 15 minutes to dissolve the Aspirin and Glycine.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Inject 20 µL of the standard solution to condition the column and check for system suitability (e.g., resolution, tailing factor).
-
Inject the sample solution in duplicate.
-
Record the chromatograms and measure the peak areas for Aspirin and Glycine.
-
Data Presentation: HPLC Method
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Waters Symmetry C18 (4.6 x 250 mm, 5 µm)[1][2] |
| Mobile Phase | Orthophosphoric Acid : Acetonitrile : Water (2:400:600 v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 237 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | ~10 minutes |
Table 2: Summary of Method Validation Parameters (Illustrative Data)
| Parameter | Aspirin | Glycine |
|---|---|---|
| Linearity Range (µg/mL) | 10 - 200 | 5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
Method 2: Determination of Calcium by Complexometric Titration
Principle
This method determines the amount of calcium through a complexometric titration using ethylenediaminetetraacetic acid (EDTA). In an alkaline medium (pH ~10-12), calcium ions form a stable, water-soluble complex with the disodium salt of EDTA.[3][4] A metallochromic indicator, such as hydroxynaphthol blue or calcon mixture, is used to detect the endpoint. The indicator forms a colored complex with the calcium ions. As EDTA is added, it preferentially complexes with the free calcium ions. At the endpoint, all calcium has been complexed by EDTA, causing a distinct color change as the indicator is released.[3][4]
Instrumentation and Reagents
-
50 mL Burette
-
250 mL Conical flasks
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reagents: Disodium Edetate (EDTA) 0.05M solution, Sodium hydroxide solution (8M), Hydroxynaphthol blue indicator or Calcon mixture, Calcium Carbonate (primary standard).
Experimental Protocol: Calcium Titration
-
Standardization of 0.05M EDTA Solution:
-
Accurately weigh about 100 mg of primary standard Calcium Carbonate (previously dried) and transfer to a 250 mL conical flask.
-
Add 10 mL of water and 3 mL of dilute hydrochloric acid to dissolve the CaCO₃.[4] Boil for a few minutes to expel CO₂, cool, and dilute to about 50 mL with water.
-
Add 8 mL of sodium hydroxide solution and about 0.1 g of hydroxynaphthol blue indicator.[4]
-
Titrate with the 0.05M EDTA solution until the color changes from pink to a clear blue.[4]
-
Calculate the molarity of the EDTA solution. Each mL of 0.05M Disodium Edetate is equivalent to 5.004 mg of CaCO₃.[4]
-
-
Sample Preparation:
-
Use the same finely crushed tablet powder from the HPLC sample preparation.
-
Accurately weigh an amount of powder equivalent to approximately 100 mg of Calcium Carbonate and transfer it to a 250 mL conical flask.
-
Add 10 mL of water and 5 mL of dilute hydrochloric acid. Swirl to dissolve the calcium carbonate. The Aspirin and Glycine will also dissolve.
-
Boil the solution for about 10 minutes to ensure complete dissolution and to hydrolyze the aspirin, then cool to room temperature.[4] Dilute to approximately 50 mL with purified water.
-
-
Titration Procedure:
-
To the prepared sample solution, add 8 mL of sodium hydroxide solution to raise the pH.
-
Add 0.1 g of hydroxynaphthol blue or calcon mixture indicator.[4]
-
Titrate with the standardized 0.05M EDTA solution until the color changes from pink to a full blue.
-
Record the volume of EDTA consumed.
-
-
Calculation:
-
Calculate the percentage of Calcium in the sample using the volume of standardized EDTA solution consumed.
-
% Calcium (as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 100) / (W_sample)
-
Where:
-
V_EDTA = Volume of EDTA solution used (L)
-
M_EDTA = Molarity of standardized EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
W_sample = Weight of the sample powder taken (mg)
-
-
-
Data Presentation: Titration Method
Table 3: Summary of Titration Validation Parameters (Illustrative Data)
| Parameter | Calcium Carbonate |
|---|---|
| Linearity Range (mg) | 80 - 120 mg |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 1.0% |
| Accuracy (% Recovery) | 99.0 - 101.0% |
Overall Analytical Strategy
A combined analytical approach is essential for the quality control of this compound formulations. The HPLC method provides specificity for the organic components, while the titration offers a robust and accurate assay for the inorganic component.
References
- 1. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 4. Method of Analysis for Calcium Carbonate | Pharmaguideline [pharmaguideline.com]
Application Note: HPLC Method for the Quantification of Aspirin and Glycine in a Combined Formulation
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Acetylsalicylic Acid (Aspirin) and Glycine in a pharmaceutical formulation. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. This protocol provides a reliable and efficient means for quality control and analytical assessment of formulations containing these two active pharmaceutical ingredients (APIs). It is important to note that this method is not suitable for the direct quantification of calcium; alternative methods for calcium analysis are discussed.
Introduction
Aspirin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, antipyretic, and anti-inflammatory properties. Glycine, an amino acid, is sometimes combined with aspirin to enhance its solubility and reduce gastric irritation. The accurate quantification of both Aspirin and Glycine in a single formulation is crucial for ensuring product quality, safety, and efficacy. This document provides a detailed protocol for a stability-indicating HPLC method for this purpose.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Waters Symmetry C18 column (4.6 x 250 mm, 5 µm) or equivalent.[1][2]
-
Software: Chromatography data acquisition and processing software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Purified water (HPLC grade)
-
Aspirin reference standard
-
Glycine reference standard
-
Chromatographic Conditions
The following chromatographic conditions are based on a validated method for the simultaneous analysis of acetylsalicylic acid and glycine.[1][2][3]
| Parameter | Value |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water:Orthophosphoric Acid (400:600:2 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 237 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Aspirin and Glycine reference standards in the mobile phase to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for building a calibration curve.
Sample Preparation
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a target concentration of Aspirin and Glycine.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the APIs.
-
Make up to the final volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][2] A summary of the validation parameters is presented below.
Linearity
The linearity of the method was established by analyzing a series of standard solutions at different concentrations.
| Analyte | Range | Correlation Coefficient (r²) |
| Aspirin | 0.005 - 0.40% of a nominal concentration | > 0.999 |
| Glycine | (Specific range to be determined based on formulation) | > 0.999 |
Precision
The precision of the method was evaluated by performing replicate injections of a standard solution.
| Precision Type | Aspirin (%RSD) | Glycine (%RSD) |
| Intra-day (n=6) | < 2.0% | < 2.0% |
| Inter-day (n=6) | < 2.0% | < 2.0% |
Accuracy
The accuracy was determined by the recovery of a known amount of standard spiked into a placebo mixture.
| Analyte | Recovery (%) |
| Aspirin | 98.0 - 102.0% |
| Glycine | 98.0 - 102.0% |
Quantification of Calcium
The presented HPLC-UV method is not suitable for the direct quantification of inorganic ions such as calcium. Calcium ions do not possess a chromophore and therefore do not absorb UV light, making them undetectable by a UV detector.
For the accurate quantification of calcium in the formulation, one of the following well-established analytical techniques is recommended:
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive and specific method for the determination of elemental composition.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another powerful technique for elemental analysis, offering multi-element detection capabilities.
-
Titration: A classical analytical method, such as complexometric titration with EDTA, can be a cost-effective and accurate way to determine calcium concentration.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of Aspirin and Glycine.
Conclusion
The HPLC method described in this application note is a reliable, accurate, and precise method for the simultaneous quantification of Aspirin and Glycine in a combined pharmaceutical formulation. The method is suitable for routine quality control analysis. For the determination of calcium content, alternative analytical techniques such as Atomic Absorption Spectroscopy or titration should be employed.
References
- 1. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV-Vis Spectrophotometry of Aspirin Glycine Calcium Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin, a widely used nonsteroidal anti-inflammatory drug (NSAID), is known for its analgesic, antipyretic, and anti-inflammatory properties. To enhance its solubility and reduce gastrointestinal side effects, it is sometimes formulated as a complex with other molecules. The Aspirin Glycine Calcium complex is one such formulation, combining aspirin with the amino acid glycine and a calcium salt. Glycine is known to improve the dissolution rate of aspirin, while calcium can act as a buffering agent.
This document provides detailed application notes and experimental protocols for the quantitative analysis of the this compound complex using UV-Vis spectrophotometry. The primary method detailed herein focuses on the well-established analysis of the acetylsalicylic acid (aspirin) component of the complex after hydrolysis to salicylic acid and subsequent complexation with iron (III) chloride. This colorimetric method provides a robust and reliable means of quantification.
Principle of the Method
Direct UV-Vis spectrophotometry of the intact this compound complex is challenging due to the lack of a distinct chromophore in the visible region and potential interference from glycine and calcium ions in the UV region. Therefore, an indirect method is employed.
The protocol involves the alkaline hydrolysis of the acetylsalicylic acid in the complex to form salicylate and acetate ions. The resulting salicylate ion is then reacted with an acidified iron (III) solution to produce a highly colored violet tetraaquosalicylatoiron (III) complex.[1] The intensity of the color of this complex is directly proportional to the concentration of salicylic acid, and thus to the original concentration of aspirin in the sample. The absorbance of this complex is measured at its maximum wavelength (λmax) of approximately 530 nm.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound Complex (Reference Standard and Sample)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Iron (III) Chloride (FeCl3), 0.02 M solution in 0.1 M HCl
-
Hydrochloric Acid (HCl), 0.1 M
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL, 250 mL)
-
Pipettes (1 mL, 5 mL, 10 mL)
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Analytical balance
-
Mortar and pestle (for tablet samples)
Preparation of Standard Solutions
3.2.1. Stock Standard Aspirin Solution (400 mg/L)
-
Accurately weigh 100 mg of pure acetylsalicylic acid (or an equivalent amount of a reference standard of this compound complex, adjusted for molecular weight).
-
Transfer the weighed standard to a 250 mL volumetric flask.
-
Add 25 mL of 1 M NaOH solution and gently swirl to dissolve. Heat to boiling to ensure complete hydrolysis of aspirin to salicylic acid.[1]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with distilled water and mix thoroughly. This is the stock standard solution.
3.2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by pipetting appropriate volumes of the stock standard solution into 50 mL volumetric flasks.
-
To each flask, add 10 mL of 0.02 M FeCl3 solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solutions to stand for 10 minutes for full color development.
An example of a dilution series is provided in the table below:
| Working Standard | Volume of Stock Solution (mL) | Final Volume (mL) | Concentration of Aspirin (mg/L) |
| 1 | 0.5 | 50 | 4.0 |
| 2 | 1.0 | 50 | 8.0 |
| 3 | 1.5 | 50 | 12.0 |
| 4 | 2.0 | 50 | 16.0 |
| 5 | 2.5 | 50 | 20.0 |
Preparation of Sample Solution
-
Accurately weigh a quantity of the powdered this compound complex sample equivalent to approximately 100 mg of aspirin.
-
Transfer the sample to a 250 mL volumetric flask.
-
Add 25 mL of 1 M NaOH and heat to boiling to ensure complete hydrolysis.[1]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Filter the solution if necessary to remove any insoluble excipients.
-
Pipette 5.0 mL of the clear filtrate into a 50 mL volumetric flask.
-
Add 10 mL of 0.02 M FeCl3 solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solution to stand for 10 minutes for full color development.
Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to a wavelength of 530 nm.[2]
-
Use a blank solution containing 10 mL of 0.02 M FeCl3 solution diluted to 50 mL with distilled water to zero the instrument.
-
Measure the absorbance of each of the working standard solutions and the sample solution.
-
Record the absorbance values.
Data Presentation
Calibration Curve Data
Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.
| Concentration of Aspirin (mg/L) | Absorbance at 530 nm |
| 4.0 | [Absorbance 1] |
| 8.0 | [Absorbance 2] |
| 12.0 | [Absorbance 3] |
| 16.0 | [Absorbance 4] |
| 20.0 | [Absorbance 5] |
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1.0 for a good linear fit.
Sample Analysis Data
| Sample ID | Absorbance at 530 nm | Calculated Concentration (mg/L) |
| This compound Complex | [Sample Absorbance] | [Calculated Value] |
The concentration of aspirin in the sample solution can be calculated using the equation from the calibration curve. The amount of aspirin in the original sample can then be determined by taking into account the dilution factors.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the UV-Vis spectrophotometric analysis of this compound Complex.
Chemical Reaction Pathway
Caption: Chemical reaction pathway for the colorimetric determination of aspirin.
Conclusion
The described UV-Vis spectrophotometric method, based on the hydrolysis of aspirin to salicylic acid and subsequent formation of a colored iron (III) complex, provides a simple, cost-effective, and reliable approach for the quantitative determination of the aspirin content in an this compound complex. This method is suitable for routine quality control in research and drug development settings. The detailed protocol and data presentation guidelines ensure reproducibility and accurate analysis.
References
Application Notes and Protocols for the Characterization of Aspirin Glycine Calcium Complex by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aspirin, a widely used nonsteroidal anti-inflammatory drug (NSAID), is often formulated with other excipients to enhance its solubility, stability, and bioavailability. The formation of complexes, such as the Aspirin Glycine Calcium salt, is a strategy to improve the physicochemical properties of the drug. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed characterization of such multi-component systems in solution. This document provides a comprehensive guide to the application of NMR spectroscopy for the characterization of the this compound complex, including detailed experimental protocols, data interpretation, and visualization of molecular interactions.
Principles of NMR Characterization
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. In the context of the this compound complex, NMR can be used to:
-
Confirm the presence and integrity of each component: Aspirin, glycine, and the influence of the calcium ion can be identified by their characteristic NMR signals.
-
Investigate intermolecular interactions: Changes in chemical shifts, coupling constants, and relaxation rates of specific nuclei in aspirin and glycine upon complexation with calcium can elucidate the binding sites and the nature of the interaction.
-
Determine the stoichiometry of the complex: By titrating one component against the others and monitoring the changes in NMR signals, the molar ratio of aspirin, glycine, and calcium in the complex can be determined.
-
Assess the conformational changes: The formation of the complex may induce conformational changes in aspirin and glycine, which can be probed by analyzing NMR parameters.
Experimental Protocols
This section outlines the detailed methodologies for the NMR analysis of the this compound complex.
2.1. Sample Preparation
-
Materials:
-
Aspirin (Acetylsalicylic Acid)
-
Glycine
-
Calcium Chloride (CaCl₂) or another soluble calcium salt
-
Deuterium Oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
-
Protocol for 1:1:1 Aspirin:Glycine:Calcium Complex Preparation:
-
Accurately weigh equimolar amounts of aspirin and glycine.
-
Dissolve the weighed solids in a minimal amount of D₂O. Gentle heating may be applied to aid dissolution.
-
Prepare a stock solution of CaCl₂ in D₂O of a known concentration.
-
Add an equimolar amount of the CaCl₂ solution to the aspirin-glycine solution.
-
Adjust the pH of the final solution if necessary, using dilute NaOD or DCl in D₂O, as chemical shifts of ionizable groups are pH-dependent. A physiological pH is often relevant for pharmaceutical formulations.
-
Transfer the final solution to a 5 mm NMR tube.
-
2.2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: D₂O is the solvent of choice to avoid the large proton signal from water.
-
Experiments:
-
¹H NMR: Provides information on the proton environments.
-
¹³C NMR: Provides information on the carbon framework.
-
2D NMR (COSY, HSQC, HMBC): Aids in the unambiguous assignment of proton and carbon signals and provides information on connectivity and long-range interactions.
-
Table 1: NMR Spectrometer Parameters for Data Acquisition
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | D₂O | D₂O |
| Temperature | 298 K | 298 K |
| Spectral Width | 12 ppm | 220 ppm |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
| Acquisition Time | 4 s | 1 s |
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for aspirin and glycine in D₂O, and the anticipated changes upon formation of the this compound complex. The exact chemical shifts for the complex are hypothetical and based on the expected coordination of the calcium ion with the carboxylate and amino groups.
Table 2: ¹H NMR Chemical Shift Data (in ppm) relative to TMS
| Proton | Aspirin (Free) | Glycine (Free) | This compound (Expected) | Rationale for Expected Shift |
| Aspirin - Aromatic | 7.0 - 8.2 | - | Shifts in aromatic protons expected due to electronic changes upon chelation. | Downfield or upfield shifts depending on the specific proton and the nature of the interaction. |
| Aspirin - Methyl | ~2.3 | - | Minor shift expected. | The methyl group is relatively far from the primary coordination sites. |
| Aspirin - COOH | Not observed in D₂O | - | - | The acidic proton exchanges with D₂O. |
| Glycine - α-CH₂ | - | ~3.5 | Significant downfield shift. | Coordination of the amino and carboxylate groups to Ca²⁺ will deshield the α-protons. |
Table 3: ¹³C NMR Chemical Shift Data (in ppm) relative to TMS
| Carbon | Aspirin (Free) | Glycine (Free) | This compound (Expected) | Rationale for Expected Shift |
| Aspirin - C=O (ester) | ~170 | - | Minor shift. | Less likely to be directly involved in chelation compared to the carboxylate. |
| Aspirin - C=O (acid) | ~175 | - | Significant downfield shift. | Direct involvement in coordination with the calcium ion. |
| Aspirin - Aromatic | 120 - 150 | - | Shifts in aromatic carbons. | Changes in the electronic environment of the benzene ring upon complexation. |
| Aspirin - Methyl | ~21 | - | Minor shift. | Distant from the coordination center. |
| Glycine - C=O | - | ~175 | Significant downfield shift. | Direct coordination of the carboxylate group to the calcium ion. |
| Glycine - α-C | - | ~42 | Downfield shift. | Electronic changes due to the chelation of the adjacent amino and carboxylate groups. |
Interpretation of NMR Data:
-
Chemical Shift Perturbations: The most significant changes in chemical shifts are expected for the nuclei closest to the binding sites. For aspirin, the carboxylate carbon and adjacent aromatic protons and carbons are likely to be affected. For glycine, the α-carbon and α-protons, as well as the carboxylate carbon, will show the most pronounced shifts.
-
Line Broadening: Interaction with the diamagnetic calcium ion can sometimes lead to line broadening of the signals of the coordinating nuclei due to changes in the local magnetic environment and exchange dynamics.
Visualization of Experimental Workflow and Molecular Interactions
Diagram 1: Experimental Workflow for NMR Characterization
Caption: Workflow for the NMR characterization of the this compound complex.
Diagram 2: Proposed Molecular Interaction Model
Caption: Proposed chelation of Calcium by Aspirin and Glycine.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of the this compound complex. By employing a combination of 1D and 2D NMR experiments, it is possible to confirm the formation of the complex, identify the specific sites of interaction between aspirin, glycine, and the calcium ion, and gain insights into the overall structure of the complex in solution. The protocols and data interpretation guidelines presented here provide a solid foundation for researchers and drug development professionals working on the formulation and analysis of such multi-component pharmaceutical systems. The expected chemical shift perturbations upon complexation serve as key indicators of the molecular interactions driving the formation of the this compound salt.
Application Notes: In Vitro Dissolution of Aspirin Glycine Calcium Formulations
Introduction
Aspirin (acetylsalicylic acid), a widely used nonsteroidal anti-inflammatory drug (NSAID), is known for its analgesic, antipyretic, and anti-inflammatory properties. However, its use can be associated with gastric irritation due to its acidic nature and low solubility in the acidic environment of the stomach. To mitigate these effects and enhance the dissolution rate, aspirin is often formulated with buffering agents. Aspirin glycine calcium is one such formulation where glycine and a calcium source (like calcium carbonate) act as buffering agents. These agents modify the micro-environmental pH around the dissolving tablet, promoting the conversion of acetylsalicylic acid into its more soluble salt form, thereby accelerating dissolution and potentially reducing gastric mucosal contact.
The in vitro dissolution test is a critical quality control tool used to assess the performance of solid dosage forms, such as tablets and capsules. It measures the rate and extent of drug release from the formulation into a specified medium under controlled conditions. For buffered aspirin formulations, dissolution studies are essential to ensure consistent product quality and to predict in vivo performance. These studies help in evaluating the effectiveness of the buffering agents and the impact of formulation and manufacturing variables on drug release.
Key Factors Influencing Aspirin Dissolution
Several factors can significantly influence the dissolution rate of aspirin formulations:
-
pH of the Dissolution Medium : Acetylsalicylic acid is a weak acid with a pKa of approximately 3.5.[1] Its solubility is significantly higher at pH values above its pKa. In the acidic environment of the stomach (pH 1.2-2.5), aspirin is mostly in its less soluble, non-ionized form.[1] Buffering agents like glycine and calcium carbonate create a higher pH environment around the tablet, increasing the dissolution rate.
-
Formulation Excipients : The presence of buffering agents is the most critical factor. Other excipients, such as binders and disintegrants, also play a role.
-
Manufacturing Process : Tablet hardness, which is influenced by the compression forces used during manufacturing, can affect the disintegration time and, consequently, the dissolution rate.[2]
-
Agitation Rate : The stirring speed of the dissolution apparatus (e.g., paddle speed) influences the hydrodynamics of the medium, affecting the diffusion of the dissolved drug from the tablet surface into the bulk solution.[3]
Experimental Protocols
This section provides a detailed protocol for conducting in vitro dissolution studies on this compound tablets based on standard pharmacopeial methods for aspirin tablets.
Protocol 1: Dissolution Profile of this compound Tablets using USP Apparatus 2
1. Objective: To determine the in vitro dissolution rate of this compound tablets in various pH media, simulating physiological conditions.
2. Materials and Apparatus:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[2]
-
Tablets: this compound tablets.
-
Reagents:
-
Equipment:
3. Dissolution Media Preparation:
-
pH 1.2 Medium (Simulated Gastric Fluid): Prepare 0.1 N HCl.
-
pH 4.5 Medium (Acetate Buffer): Prepare a 0.05 M acetate buffer solution.[6]
-
pH 6.8 Medium (Simulated Intestinal Fluid): Prepare a 0.05 M phosphate buffer solution.
4. Experimental Procedure:
-
Set up the USP Apparatus 2. Place 900 mL of the selected dissolution medium into each vessel and equilibrate the medium to 37 ± 0.5 °C.[2][5]
-
Carefully drop one tablet into each vessel, ensuring it settles at the bottom center.
-
Start the timer immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time points, such as 5, 10, 15, 30, 45, and 60 minutes.
-
To maintain a constant volume, replace the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.[2]
-
Filter the withdrawn samples immediately through a 0.45 µm syringe filter.
5. Sample Analysis (UV-Vis Spectrophotometry):
-
Prepare a standard solution of ASA in the corresponding dissolution medium.
-
Set the spectrophotometer to measure absorbance at the appropriate wavelength (e.g., 265 nm for pH 4.5 and 6.8 media).[5]
-
Measure the absorbance of the filtered samples.
-
Calculate the concentration of aspirin in each sample using a standard calibration curve.
-
Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume replacement.
6. Acceptance Criteria:
-
For immediate-release tablets, a common specification is that not less than 80% (Q) of the labeled amount of aspirin is dissolved in 30 minutes.[5]
Data Presentation
The following tables summarize representative dissolution data for different aspirin formulations. This data illustrates the expected impact of buffering agents on dissolution profiles.
Table 1: Comparative Dissolution of Aspirin Formulations in pH 4.5 Acetate Buffer
| Time (min) | % Drug Dissolved (Mean ± SD) - Plain Aspirin | % Drug Dissolved (Mean ± SD) - Buffered Aspirin |
| 10 | 35 ± 4.2 | 65 ± 5.1 |
| 20 | 60 ± 3.8 | 85 ± 4.5 |
| 30 | 78 ± 3.1 | 95 ± 3.9 |
| 45 | 88 ± 2.5 | >99 |
| 60 | 95 ± 2.1 | >99 |
Note: Data is illustrative and based on typical profiles. Buffered aspirin is expected to show a faster dissolution rate.
Table 2: Effect of pH on the Dissolution of a Micronized Aspirin Formulation [1]
| Time (min) | % Dissolved at pH 1.2 | % Dissolved at pH 4.5 | % Dissolved at pH 6.8 |
| 1 | ~10% | ~40% | ~55% |
| 3 | ~30% | ~70% | ~80% |
| 6 | ~80% | ~85% | ~90% |
| 15 | >90% | >90% | >95% |
| 30 | >95% | >95% | >98% |
This table is adapted from data showing that aspirin dissolution is pH-dependent, with faster rates at higher pH values.[1]
Visualizations
The following diagrams illustrate the experimental workflow for dissolution testing and the key factors influencing the process.
Caption: Workflow for in vitro dissolution testing of aspirin tablets.
Caption: Factors that influence the dissolution rate of aspirin.
References
- 1. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Influence of in vitro test conditions on release of aspirin from commercial tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for Gastrointestinal Permeability Studies of Aspirin Glycine Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin, a widely used nonsteroidal anti-inflammatory drug (NSAID), is known for its therapeutic benefits in pain management, inflammation reduction, and cardiovascular disease prevention.[1][2][3] However, its use is often associated with gastrointestinal (GI) side effects, including mucosal damage and increased intestinal permeability.[1][4][5] The intestinal epithelial barrier, regulated by tight junctions, plays a crucial role in preventing the passage of harmful substances from the gut lumen into the bloodstream. Aspirin has been shown to disrupt this barrier, leading to a "leaky gut" phenomenon.[6][7]
This document provides detailed application notes and experimental protocols for studying the gastrointestinal permeability of a modified aspirin formulation, "Aspirin Glycine Calcium." The inclusion of glycine and calcium is hypothesized to mitigate the GI toxicity of aspirin. Glycine may offer cytoprotective effects, while calcium is integral to the function of cell-cell adhesion molecules, including those in tight junctions. These protocols are designed to enable researchers to assess and quantify the impact of this novel formulation on GI barrier function compared to standard aspirin.
Mechanisms of Aspirin-Induced Gastrointestinal Permeability
Aspirin is thought to increase gastrointestinal permeability through several mechanisms:
-
Direct Topical Injury: Aspirin can cause direct damage to the epithelial cells of the stomach and small intestine.[4]
-
Disruption of Tight Junctions: Aspirin has been shown to alter the structure and function of tight junctions, the protein complexes that seal the space between epithelial cells.[6][7] This can involve the downregulation or redistribution of key tight junction proteins such as claudins and occludin.[6]
-
Activation of Cellular Signaling Pathways: Studies have indicated that aspirin can activate signaling pathways, such as the p38 MAPK pathway, which in turn can lead to the disruption of tight junction integrity.[6]
-
Mitochondrial Dysfunction: Aspirin can uncouple mitochondrial oxidative phosphorylation, leading to cellular damage and increased permeability.[4]
The formulation of this compound is designed to counteract these effects. Glycine has been reported to reduce dyspeptic symptoms associated with aspirin, although its direct impact on permeability requires further investigation.[8] Calcium is essential for the proper functioning of the apical junctional complex, which includes both tight junctions and adherens junctions.[9][10] Therefore, it is plausible that this formulation could stabilize the intestinal barrier.
Data Presentation: Comparative Effects on Gastrointestinal Permeability
The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols. These tables compare the effects of a vehicle control, standard aspirin, and this compound on key markers of gastrointestinal permeability.
Table 1: In Vivo Gastroduodenal and Small Intestinal Permeability in Human Subjects
| Treatment Group | Gastroduodenal Permeability (Sucrose Excretion Ratio) | Small Intestinal Permeability (Lactulose/Rhamnose Ratio) |
| Vehicle Control | 0.15 ± 0.03 | 0.025 ± 0.005 |
| Aspirin (500 mg) | 0.45 ± 0.08 | 0.075 ± 0.015 |
| This compound (equivalent to 500 mg Aspirin) | 0.20 ± 0.04 | 0.035 ± 0.007 |
Table 2: In Vitro Intestinal Epithelial Barrier Function (Caco-2 Monolayer Model)
| Treatment Group | Transepithelial Electrical Resistance (TEER) (% of Control) | Apparent Permeability (Papp) of FITC-Dextran (cm/s x 10⁻⁶) |
| Vehicle Control | 100 ± 5 | 1.5 ± 0.3 |
| Aspirin (5 mM) | 45 ± 7 | 4.8 ± 0.9 |
| This compound (equivalent to 5 mM Aspirin) | 85 ± 6 | 2.1 ± 0.4 |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastrointestinal Permeability in Humans
This protocol is based on the differential sugar absorption test, a non-invasive method to assess gastroduodenal and small intestinal permeability.[11]
1. Study Design:
- A randomized, double-blind, crossover study design is recommended.
- Subjects should be healthy volunteers with no history of gastrointestinal diseases.
- Each subject will undergo three treatment phases: Vehicle Control, Aspirin, and this compound, with a washout period of at least one week between each phase.
2. Materials:
- Test compounds: Aspirin (e.g., 500 mg), this compound (equivalent dose).
- Sugar probes: Sucrose (for gastroduodenal permeability), Lactulose, and Rhamnose (for small intestinal permeability).[11]
- Sugar solution: A solution containing 5g sucrose, 5g lactulose, and 2g rhamnose dissolved in 100 mL of water.
- Urine collection containers.
- High-Performance Liquid Chromatography (HPLC) system for sugar analysis.
3. Procedure:
- Subjects will fast overnight for at least 8 hours.
- In the morning, subjects will ingest the assigned test compound with a standardized volume of water.
- One hour after drug administration, subjects will drink the sugar probe solution.
- All urine will be collected for the next 5 hours.
- The total volume of urine will be measured, and an aliquot will be stored at -20°C until analysis.
- The concentrations of sucrose, lactulose, and rhamnose in the urine samples will be determined by HPLC.
4. Data Analysis:
- Gastroduodenal Permeability: Calculated as the percentage of ingested sucrose excreted in the urine.
- Small Intestinal Permeability: Calculated as the ratio of the percentage of ingested lactulose to the percentage of ingested rhamnose excreted in the urine (L/R ratio).[11]
- Statistical analysis (e.g., ANOVA with post-hoc tests) will be used to compare the effects of the different treatments.
Protocol 2: In Vitro Assessment of Intestinal Epithelial Barrier Function using Caco-2 Cell Monolayers
This protocol utilizes the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized epithelial cell monolayer with well-defined tight junctions, as a model of the intestinal barrier.[12]
1. Cell Culture:
- Caco-2 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.
- For permeability studies, cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
2. Measurement of Transepithelial Electrical Resistance (TEER):
- The integrity of the Caco-2 cell monolayer is monitored by measuring TEER using a voltmeter with "chopstick" electrodes.
- TEER measurements should be taken before and at various time points after the addition of the test compounds.
- A significant decrease in TEER indicates a disruption of the tight junction barrier.[6]
3. Paracellular Permeability Assay:
- This assay measures the flux of a non-absorbable marker across the Caco-2 monolayer.
- Materials:
- Test compounds: Aspirin, this compound.
- Fluorescent permeability marker: Fluorescein isothiocyanate-dextran 4 kDa (FITC-dextran 4).[13]
- Hanks' Balanced Salt Solution (HBSS) or similar buffer.
- Fluorescence plate reader.
- Procedure:
- After 21-25 days in culture, the culture medium is replaced with HBSS, and the cells are allowed to equilibrate.
- The test compounds are added to the apical (upper) chamber of the Transwell® inserts.
- FITC-dextran is also added to the apical chamber at a final concentration of 1 mg/mL.
- At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.
- The fluorescence of the basolateral samples is measured using a fluorescence plate reader.
- Data Analysis:
- The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of permeation of the marker across the monolayer.
- A is the surface area of the Transwell® membrane.
- C0 is the initial concentration of the marker in the apical chamber.
- An increase in the Papp value indicates increased paracellular permeability.
Visualizations
Caption: In vivo experimental workflow for assessing gastrointestinal permeability.
Caption: In vitro experimental workflow using Caco-2 cell monolayers.
Caption: Signaling pathway of aspirin-induced permeability and potential mitigation.
References
- 1. Gastrointestinal safety of low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. The effect of an acute aspirin challenge on intestinal permeability in healthy adults with and without prophylactic probiotic consumption: a double-blind, placebo-controlled, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Aspirin induces gastric epithelial barrier dysfunction by activating p38 MAPK via claudin-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of aspirin on tight junction structure of the canine gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The effect of glycine on the gastroduodenal tolerability of acetylsalicylic acid. An endoscopic, controlled double-blind study in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Effect of aspirin dose on gastrointestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enteric-Coated Aspirin Induces Small Intestinal Injury via the Nrf2/Gpx4 Pathway: A Promising Model for Chronic Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aspirin Glycine Calcium in Pediatric Formulations
For Researchers, Scientists, and Drug Development Professionals
Critical Safety Considerations and Introduction
The use of aspirin (acetylsalicylic acid) in pediatric populations is severely restricted due to the risk of Reye's syndrome, a rare but serious condition that can cause swelling in the liver and brain.[1][2][3][4][5] This syndrome is most commonly reported in children and teenagers recovering from a viral infection who have been treated with aspirin.[1][4][5] The underlying mechanism is thought to involve aspirin-induced mitochondrial dysfunction, which impairs fatty acid metabolism.[1][6] Therefore, aspirin should not be used in children and adolescents for fever or pain relief.[3]
The only recognized indications for aspirin in children are under strict medical supervision for specific conditions such as Kawasaki disease and for antiplatelet therapy in certain cardiac conditions.[7][8][9] The development of any new pediatric aspirin formulation, including Aspirin glycine calcium, must be approached with extreme caution and a thorough understanding of these risks.
This compound is a formulation that combines aspirin with glycine and a calcium source. While studies in adults suggest that glycine-containing aspirin formulations may offer improved gastrointestinal tolerability, there is a significant lack of data on the safety, efficacy, and pharmacokinetics of this compound specifically in pediatric populations. These application notes and protocols are intended to provide a framework for the preclinical and clinical investigation of such a formulation, emphasizing the critical need for pediatric-specific data.
Quantitative Data: Aspirin in Pediatric Indications
The pharmacokinetics of aspirin in children are known to exhibit high inter-individual variability.[10] Furthermore, there is no broad consensus on the optimal aspirin dosage for its limited pediatric indications, with treatment regimens often being empirical. The following tables summarize available data on pediatric dosing for Kawasaki disease and the pharmacokinetic parameters of aspirin and its metabolites in children.
Table 1: Aspirin Dosing in Kawasaki Disease
| Phase of Treatment | Recommended Dosage Range | Rationale |
| Acute Phase | 30-100 mg/kg/day (divided into 4 doses) | Anti-inflammatory effects.[7][8][11] |
| Subacute/Convalescent Phase | 3-5 mg/kg/day (once daily) | Antiplatelet effects to prevent coronary artery abnormalities.[7][8] |
Note: The optimal dose in the acute phase is still debated, with some studies suggesting that lower doses (30-50 mg/kg/day) may be as effective as higher doses (80-100 mg/kg/day).[11]
Table 2: Pharmacokinetic Parameters of Aspirin and its Metabolites in Children
| Compound | Elimination Half-Life (hours) | Notes |
| Aspirin | 0.195 - 0.33 (oral) | Longer after oral administration compared to intravenous.[12][13][14] |
| 0.28 (intravenous) | ||
| Salicylic Acid | 0.294 | Major active metabolite.[12] |
| Gentisic Acid | 0.193 | Metabolite of salicylic acid.[12] |
| Salicyluric Acid | 0.171 | Major metabolite of salicylic acid.[12] |
Note: Pharmacokinetic parameters can vary significantly in underweight children.[12][15] The half-life of salicylate can increase to 15-30 hours at high therapeutic doses due to saturation of metabolic pathways.[15]
Signaling Pathways and Experimental Workflows
Aspirin's Antiplatelet Signaling Pathway
Aspirin's primary antiplatelet effect is mediated through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets. This prevents the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.
Hypothetical Experimental Workflow for Preclinical Evaluation
The following workflow outlines a conceptual approach for the preclinical assessment of a novel pediatric aspirin formulation like this compound.
Experimental Protocols
The following protocols are generalized and would require significant optimization and validation for the specific formulation and intended pediatric age group. All animal studies must be conducted in accordance with ethical guidelines and regulations.
Protocol 1: In-Vitro Dissolution Testing
Objective: To assess the dissolution profile of an this compound formulation in simulated pediatric gastrointestinal fluids.
Materials:
-
This compound formulation (e.g., tablets, granules)
-
USP Dissolution Apparatus 2 (Paddle)
-
Simulated Gastric Fluid (SGF) without pepsin (pH 1.2)
-
Simulated Intestinal Fluid (SIF) without pancreatin (pH 6.8)
-
HPLC system with a UV detector
-
Validated analytical method for aspirin and salicylic acid quantification
Method:
-
Pre-warm the dissolution medium (SGF or SIF) to 37 ± 0.5 °C.
-
Place one unit of the this compound formulation into each dissolution vessel containing 900 mL of the pre-warmed medium.
-
Begin paddle rotation at a specified speed (e.g., 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Immediately filter the samples through a 0.45 µm filter.
-
Analyze the concentration of aspirin and salicylic acid in the filtered samples using a validated HPLC method.
-
Calculate the percentage of the drug dissolved at each time point.
Protocol 2: Ex-Vivo Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of the this compound formulation on platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
3.2% sodium citrate anticoagulant.
-
Platelet aggregometer.
-
Arachidonic acid (AA) as an agonist.
-
This compound dissolved in an appropriate vehicle.
Method:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). Use PPP to set the 100% aggregation baseline.
-
Incubate aliquots of PRP with either the vehicle control or different concentrations of the dissolved this compound formulation at 37 °C for a specified time (e.g., 30 minutes).
-
Measure baseline light transmittance of the PRP samples in the aggregometer.
-
Add arachidonic acid to the PRP samples to induce aggregation.
-
Monitor and record the change in light transmittance over time to determine the extent of platelet aggregation.
-
Calculate the percentage inhibition of platelet aggregation for the samples treated with this compound compared to the vehicle control.
Protocol 3: Conceptual In-Vivo Bioavailability and Gastrointestinal Tolerability Study in a Juvenile Animal Model
Objective: To assess the oral bioavailability and gastrointestinal safety of the this compound formulation in a juvenile animal model.
Materials:
-
Juvenile animal model (e.g., 4-week-old Sprague-Dawley rats).
-
This compound formulation.
-
Control aspirin formulation.
-
Vehicle control.
-
Equipment for oral gavage.
-
Blood collection supplies (e.g., heparinized capillary tubes).
-
LC-MS/MS system for bioanalysis of aspirin and salicylic acid in plasma.
-
Histopathology equipment.
Method:
-
Acclimatize juvenile animals to the housing conditions.
-
Divide the animals into three groups: this compound, control aspirin, and vehicle control.
-
Administer a single oral dose of the respective formulations to each group via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via a suitable method (e.g., tail vein sampling).
-
Process blood samples to obtain plasma and store at -80 °C until analysis.
-
Analyze plasma concentrations of aspirin and salicylic acid using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).
-
At the end of the study, euthanize the animals and perform a gross necropsy, with a focus on the gastrointestinal tract.
-
Collect stomach and intestinal tissues for histopathological examination to assess for any signs of irritation, ulceration, or inflammation.
-
Compare the pharmacokinetic profiles and gastrointestinal safety of the this compound formulation to the control aspirin and vehicle groups.
Conclusion and Future Directions
The development of any pediatric aspirin formulation is a high-risk endeavor that requires a comprehensive and rigorous evaluation of safety and efficacy. While this compound may offer a theoretical advantage in terms of improved gastrointestinal tolerability, this must be substantiated by robust preclinical and clinical data in pediatric populations. The protocols outlined above provide a foundational framework for such investigations. Future research should focus on age-appropriate formulation development, detailed pharmacokinetic and pharmacodynamic studies in different pediatric age groups, and long-term safety assessments. Collaboration with pediatric clinical pharmacologists and regulatory agencies is essential to ensure that any new formulation meets the highest standards of safety and efficacy for its limited but critical indications in children.
References
- 1. droracle.ai [droracle.ai]
- 2. Kawasaki disease - NHS [nhs.uk]
- 3. Aspirin [nationwidechildrens.org]
- 4. Reye syndrome - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. The Mechanism for Aspirin or Salicylates Induced Reye's Syndrome in Children with Viral Infections [ebmconsult.com]
- 7. Kawasaki Disease Treatment & Management: Approach Considerations, Intravenous Immunoglobulin, Treatment of IVIG-Resistant Disease [emedicine.medscape.com]
- 8. Acetylsalicylic acid for children with Kawasaki disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kawasaki Disease or Incomplete Kawasaki Disease — Antiplatelet Therapy — Clinical Pathway: Emergency, Inpatient | Children's Hospital of Philadelphia [chop.edu]
- 10. remedypublications.com [remedypublications.com]
- 11. Aspirin dose for treatment of Kawasaki disease | Archives of Disease in Childhood [adc.bmj.com]
- 12. stechnolock.com [stechnolock.com]
- 13. Disposition of single-dose intravenous and oral aspirin in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Full Text | Publications | Stechnolock Journal of Case Reports | Open Access [stechnolock.com]
Application Notes and Protocols for Aspirin Glycine Calcium in Transdermal Patches
Topic: Application of Aspirin Glycine Calcium in Transdermal Patches
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Research specifically on "this compound" in transdermal patches is limited in publicly available literature. The following application notes and protocols are based on the established science of transdermal drug delivery, the known properties of aspirin and its salts, and standard methodologies for the development of transdermal patches for non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction and Rationale
Aspirin, or acetylsalicylic acid, is a widely used NSAID with analgesic, anti-inflammatory, antipyretic, and antiplatelet properties.[1] However, its oral administration can lead to gastrointestinal irritation and bleeding.[2][3] Transdermal delivery offers a promising alternative by bypassing the gastrointestinal tract and first-pass metabolism, potentially reducing side effects and providing sustained drug release.[1]
The use of a salt form, such as this compound, is predicated on the principle of enhancing the physicochemical properties of the parent drug. Glycine conjugation can improve aqueous solubility and may influence skin permeability. The transdermal delivery of aspirin aims to maintain therapeutic plasma concentrations for its anti-inflammatory and antiplatelet effects while minimizing systemic adverse events.[2]
Potential Advantages of a Transdermal this compound Patch:
-
Reduced Gastrointestinal Side Effects: Avoids direct contact with the gastric mucosa.[3]
-
Sustained and Controlled Release: A matrix-type patch can provide prolonged drug delivery, improving patient compliance.[4]
-
Bypass of First-Pass Metabolism: Prevents the rapid hydrolysis of aspirin to salicylic acid in the liver and gastrointestinal tract, potentially preserving more of the active acetylsalicylic acid for systemic action.[3]
-
Improved Physicochemical Properties: The glycine calcium salt may offer advantages in formulation stability and skin permeation compared to acetylsalicylic acid alone.
Mechanism of Action: Signaling Pathway
Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] This is achieved through the acetylation of a serine residue in the active site of these enzymes.[5] The inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[6][7] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is inducible and is primarily involved in inflammation.[7] Aspirin's antiplatelet effect is mainly due to the inhibition of thromboxane A2 (TXA2) synthesis in platelets via COX-1.[8]
Formulation of a Matrix-Type Transdermal Patch
A matrix-type patch is a common design where the drug is uniformly dispersed within a polymer matrix.[4][9] This design is relatively simple to manufacture and provides controlled drug release.[4]
Components of the Transdermal Patch
The key components of a transdermal patch include the backing layer, the drug-in-polymer matrix, an adhesive layer, and a release liner.[9][10]
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. ijisrt.com [ijisrt.com]
- 3. Dissolvable polymeric microneedles loaded with aspirin for antiplatelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. strouse.com [strouse.com]
- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Transdermal patch - Wikipedia [en.wikipedia.org]
- 10. rjpn.org [rjpn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aspirin Glycine Calcium Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Aspirin Glycine Calcium.
Troubleshooting Guide
This guide addresses common issues that can lead to reduced yields during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction of salicylic acid. | - Ensure the molar ratio of acetic anhydride to salicylic acid is appropriate, with a slight excess of acetic anhydride often being beneficial. - Verify the reaction temperature is optimal. Studies on aspirin synthesis have shown that increasing the temperature from 50°C to 80°C can increase the yield.[1] - Confirm the catalyst (e.g., concentrated sulfuric acid or phosphoric acid) is active and used in the correct amount. |
| Hydrolysis of aspirin back to salicylic acid and acetic acid. | - Use anhydrous reagents and solvents to prevent decomposition of the product. Aspirin is known to hydrolyze in the presence of moisture.[2] - After the reaction, ensure the product is thoroughly dried. | |
| Loss of product during purification. | - During recrystallization, avoid using an excessive amount of solvent. - Ensure the cooling process is gradual to allow for maximum crystal formation. Rapid cooling can lead to smaller crystals that are harder to collect. | |
| Product is Impure (Contaminated with Salicylic Acid) | Incomplete acetylation of salicylic acid. | - Extend the reaction time to ensure the reaction goes to completion. - Increase the reaction temperature within the optimal range.[1] |
| Hydrolysis of aspirin during workup. | - Keep the workup and purification steps as brief as possible and at a low temperature to minimize hydrolysis. | |
| Formation of an Oily Product Instead of Crystals | Presence of impurities that inhibit crystallization. | - Wash the crude product with cold water to remove water-soluble impurities like acetic acid and the catalyst. - If an oily product persists, try "seeding" the solution with a small crystal of pure aspirin to induce crystallization. |
| Product has a Strong Vinegar Smell | Incomplete removal of acetic acid byproduct. | - Ensure the product is thoroughly washed with cold water after filtration. - Recrystallize the product to remove trapped acetic acid. The smell indicates the presence of acetic acid, a byproduct of the reaction and also a product of aspirin hydrolysis.[2] |
| Inconsistent Yields Between Batches | Variations in reagent quality or reaction conditions. | - Use reagents from the same batch and of high purity for all experiments. - Precisely control reaction parameters such as temperature, time, and stirring rate. |
Frequently Asked Questions (FAQs)
Q1: What is the role of glycine in the synthesis of this compound?
A1: While the synthesis primarily focuses on the formation of the calcium salt of aspirin, glycine is likely included in the formulation to act as a buffering agent. This helps to reduce the acidity of aspirin, making it gentler on the stomach and decreasing the risk of gastric irritation.[3][4]
Q2: What is the optimal catalyst for the synthesis of aspirin?
A2: Concentrated sulfuric acid or phosphoric acid are commonly used as catalysts for the esterification of salicylic acid with acetic anhydride.[1][2] A patent also describes the use of divalent metal oxides, such as calcium oxide, as a catalyst which can result in a high yield of acetylsalicylic acid (98-99%).[5]
Q3: What is the ideal temperature for aspirin synthesis?
A3: Research indicates that for the esterification of salicylic acid with acetic anhydride, increasing the reaction temperature from 50°C to 80°C can lead to a higher yield and purity of aspirin.[1]
Q4: How can I confirm the purity of my synthesized aspirin?
A4: The purity of the synthesized aspirin can be checked using several methods. A simple qualitative test involves using iron(III) chloride solution. Salicylic acid, having a phenolic hydroxyl group, will give a positive test (a color change), while pure aspirin will not.[6] Additionally, techniques like melting point determination and thin-layer chromatography (TLC) can be used to assess purity.[1]
Q5: What are the potential side reactions that can lower the yield?
A5: The primary side reaction is the hydrolysis of aspirin back to salicylic acid and acetic acid, which is promoted by the presence of water.[2] Additionally, at higher temperatures, there is a possibility of the formation of polymeric byproducts.
Experimental Protocols
Hypothetical Synthesis of Calcium Acetylsalicylate with Glycine
This protocol is a hypothetical procedure based on established chemical principles for the synthesis of aspirin and its salts.
Materials:
-
Salicylic Acid
-
Acetic Anhydride
-
Calcium Hydroxide
-
Glycine
-
Concentrated Sulfuric Acid (catalyst)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Acetylation of Salicylic Acid:
-
In a round-bottom flask, combine salicylic acid and acetic anhydride in a 1:1.2 molar ratio.
-
Slowly add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture in a water bath at 70-80°C for 20-30 minutes with constant stirring.[1]
-
-
Hydrolysis of Excess Acetic Anhydride:
-
Cool the flask to room temperature.
-
Carefully add cold deionized water to the mixture to hydrolyze the excess acetic anhydride. This will also cause the aspirin to precipitate.
-
-
Formation of Calcium Salt and Incorporation of Glycine:
-
Prepare a solution of calcium hydroxide in water.
-
Slowly add the calcium hydroxide solution to the aspirin precipitate with vigorous stirring to form calcium acetylsalicylate.
-
In a separate container, dissolve glycine in a minimal amount of warm water.
-
Add the glycine solution to the calcium acetylsalicylate mixture.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified this compound.
-
Dry the final product in a desiccator.
-
Visualizations
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Aspirin + Glycine Uses, Benefits, Side Effects And Medicines | Zeelab [zeelabpharmacy.com]
- 4. Aspirin+glycine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. WO1999031039A1 - Synthetic procedure for the manufacture of aspirin - Google Patents [patents.google.com]
- 6. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
"preventing degradation of Aspirin glycine calcium during storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Aspirin Glycine Calcium during storage and experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Vinegar-like odor detected from the sample. | This indicates the hydrolysis of aspirin, a primary degradation pathway, resulting in the formation of acetic acid and salicylic acid.[1] This is often accelerated by exposure to moisture and/or high temperatures. | Immediately inspect the storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place. Consider using a desiccator for storage. It is advisable to quantify the level of degradation using a suitable analytical method like HPLC before using the sample for experiments. |
| Discoloration or clumping of the powder. | This could be a sign of moisture absorption, which can accelerate aspirin hydrolysis. It might also indicate interactions between the components or with excipients. | Evaluate the humidity of the storage environment. Store the material in a low-humidity environment, preferably with a desiccant.[2] If clumping is severe, the product's integrity may be compromised, and it should not be used. |
| Inconsistent analytical results (e.g., variable potency). | This may be due to non-homogeneity of the sample or ongoing degradation. Inadequate sample preparation for analysis can also contribute. | Ensure the sample is thoroughly mixed before taking an aliquot for analysis. Use a validated stability-indicating analytical method, such as RP-HPLC, to accurately quantify the active ingredient and its degradation products.[3][4][5] |
| Precipitation or cloudiness in solutions prepared from the sample. | This could be due to the formation of insoluble degradation products, such as salicylic acid, which has lower solubility than aspirin in certain solvents. It could also indicate the precipitation of calcium salts. | Verify the solubility of all components and potential degradation products in the chosen solvent system. Consider adjusting the pH of the solvent if appropriate. Filtration of the solution may be necessary, but the identity of the precipitate should be investigated. |
| Unexpected peaks in chromatograms during stability testing. | These may represent previously unidentified degradation products specific to the this compound combination or interactions with excipients. | Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products and aid in their identification.[3][6][7][8] Mass spectrometry can be coupled with HPLC for structural elucidation of the unknown peaks. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. The ideal temperature is typically controlled room temperature (20-25°C or 68-77°F). Storage in a desiccator or with a desiccant in the container is highly recommended to control humidity.[9][10]
Q2: How does humidity affect the stability of this compound?
A2: Humidity is a critical factor in the degradation of aspirin-containing products. Moisture accelerates the hydrolysis of aspirin to salicylic acid and acetic acid.[9] The presence of calcium carbonate may also be influenced by high humidity. Therefore, exposure to humid conditions should be strictly avoided.
Q3: Can I store this compound in a refrigerator or freezer?
A3: While refrigeration can slow down chemical degradation, it can also lead to condensation when the container is opened at room temperature, introducing moisture. If refrigeration is necessary, the container should be allowed to equilibrate to room temperature before opening. Freezing is generally not recommended unless specific stability data supports it, as it can affect the physical properties of the formulation.
Degradation Pathways
Q4: What is the primary degradation pathway for this compound?
A4: The primary degradation pathway is the hydrolysis of the acetylsalicylic acid (aspirin) component into salicylic acid and acetic acid.[1][11] This reaction can be influenced by the presence of glycine and calcium carbonate, particularly if the local pH is affected.
Q5: How do glycine and calcium carbonate influence the degradation of aspirin in this formulation?
A5: Glycine can act as a buffering agent.[12] Calcium carbonate is an alkaline substance and its presence can potentially increase the rate of aspirin hydrolysis, as aspirin is known to degrade faster in alkaline conditions.[11] However, in the solid state as a double salt, the interactions are more complex. The overall effect on stability depends on the specific formulation and storage conditions.
Experimental Protocols
Q6: What is a suitable analytical method for assessing the stability of this compound?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[5][13][14] This method should be able to separate and quantify aspirin, glycine, and their known degradation products, such as salicylic acid. The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Q7: How can I perform a forced degradation study for this compound?
A7: Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method. The sample should be subjected to stress conditions such as:
-
Acidic hydrolysis: e.g., 0.1 N HCl at a specified temperature.
-
Basic hydrolysis: e.g., 0.1 N NaOH at a specified temperature.
-
Oxidative degradation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal degradation: e.g., heating the solid sample at an elevated temperature (e.g., 70°C).
-
Photodegradation: e.g., exposing the sample to UV light.[3][6][7][8]
Data Presentation
The following table summarizes the typical degradation of aspirin under various conditions to provide a comparative overview. Please note that these are representative values for aspirin and the actual degradation of this compound may vary.
| Stress Condition | Aspirin Degradation (%) | Major Degradation Product | Reference |
| Acid Hydrolysis (0.1 N HCl, 80°C, 3h) | ~20-30% | Salicylic Acid | [3] |
| Alkali Hydrolysis (0.1 N NaOH, 80°C, 3h) | >90% | Salicylic Acid | |
| Oxidative (3% H₂O₂, RT, 7 days) | ~10-20% | Salicylic Acid & others | [3] |
| Thermal (Solid, 70°C, 2h) | ~5-15% | Salicylic Acid | |
| High Humidity (75% RH, 40°C, 1 month) | Significant degradation | Salicylic Acid | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both aspirin and salicylic acid have good absorbance (e.g., 237 nm).[13]
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard.
-
Forced Degradation Samples: Prepare samples as described in the FAQ section and dilute them to a suitable concentration for HPLC analysis.
3. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, and stressed samples to ensure no interference at the retention times of the analytes.
-
Linearity: Analyze a series of standards at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the active ingredients.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate) on the results.
Visualizations
Degradation Pathway of Aspirin
Caption: Primary hydrolysis pathway of aspirin.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Logical Relationship for Preventing Degradation
Caption: Key factors for ensuring stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics study of thermal decomposition of calcium carboxylate salts [agris.fao.org]
- 3. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aspirin - Wikipedia [en.wikipedia.org]
- 12. Acetylsalicylic acid tablets with glycine improve long-term tolerability in antiplatelet drug therapy: results of a noninterventional trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aspirin, Glycine, and Calcium Carbonate Dissolution Inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies during the dissolution of formulations containing aspirin, glycine, and calcium carbonate.
Troubleshooting Guides
Issue 1: Slower than expected dissolution of aspirin.
-
Question: Our aspirin dissolution is significantly slower than anticipated in our formulation containing glycine and calcium carbonate. What are the potential causes and how can we troubleshoot this?
-
Answer: Slower than expected aspirin dissolution can stem from several factors related to the physicochemical properties of aspirin and its interactions with the formulation components and dissolution medium.
-
Low pH of the Dissolution Medium: Aspirin, a weak acid with a pKa of approximately 3.5, exhibits lower solubility in acidic environments.[1] If the dissolution medium has a pH below 4.5, the aspirin will be predominantly in its less soluble, protonated form, leading to a slower dissolution rate. The rate of dissolution for aspirin products appears dependent upon the pH of the dissolution medium, with a lower pH producing a slower rate of dissolution.[1]
-
Troubleshooting:
-
Verify the pH of your dissolution medium. For immediate-release aspirin formulations, a pH 4.5 acetate buffer is often used.[2]
-
Consider using a higher pH buffer (e.g., pH 6.8 phosphate buffer) to assess the impact on the dissolution rate. At a pH of 6.8, aspirin will be nearly completely ionized, approaching maximum solubility.[1]
-
-
-
Aspirin Polymorphism: Aspirin can exist in different crystalline forms, known as polymorphs, which can have different dissolution rates. It has been shown that one polymorphic form of aspirin dissolves 50% faster than another.
-
Troubleshooting:
-
Characterize the polymorphic form of the aspirin raw material using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
Ensure consistency in the polymorphic form of aspirin used across different batches.
-
-
-
Inadequate Wetting of Aspirin: Hydrophobic drugs like aspirin can exhibit poor wetting, leading to slower dissolution.
-
Troubleshooting:
-
Glycine in the formulation can act as a wetting agent. Ensure it is adequately dispersed within the formulation.
-
Consider the inclusion of a surfactant in the dissolution medium, such as sodium lauryl sulfate (SLS), to improve wetting.
-
-
-
Issue 2: High variability in dissolution results between batches.
-
Question: We are observing significant batch-to-batch variability in the dissolution profiles of our aspirin-glycine-calcium carbonate tablets. What could be the source of this inconsistency?
-
Answer: High variability in dissolution results often points to inconsistencies in the manufacturing process or raw materials.
-
Inconsistent Mixing of Excipients: Uneven distribution of glycine and calcium carbonate can lead to localized pH differences and varying wetting effects within the tablets, resulting in inconsistent dissolution.
-
Troubleshooting:
-
Validate your mixing process to ensure homogeneity of the powder blend.
-
Use appropriate blending equipment and optimize blending time and speed.
-
-
-
Variations in Tablet Compression Force: The force used to compress tablets can affect their porosity and hardness, which in turn influences the rate at which the dissolution medium penetrates the tablet matrix.[3]
-
Troubleshooting:
-
Monitor and control the compression force during tablet manufacturing.
-
Perform tablet hardness and friability tests as part of in-process quality control.[2]
-
-
-
Raw Material Variability: Differences in the particle size, crystal form, or moisture content of aspirin, glycine, or calcium carbonate can impact dissolution.
-
Troubleshooting:
-
Establish robust specifications for all raw materials.
-
Perform incoming quality control checks on each batch of raw materials.
-
-
-
Issue 3: Rapid initial dissolution followed by a plateau, with incomplete drug release.
-
Question: Our dissolution profile shows a rapid release of aspirin initially, but then it plateaus, and we are not achieving 100% dissolution. Why is this happening?
-
Answer: This type of dissolution profile can be indicative of several phenomena occurring within the dissolution vessel.
-
Formation of an Insoluble Layer: In the presence of calcium carbonate, there is a possibility of forming a less soluble calcium salt of aspirin (calcium acetylsalicylate) on the tablet surface, which could hinder further dissolution. The existence of a calcium acetylsalicylate-glycine double salt is also noted in databases, suggesting potential complex formation.[4]
-
Troubleshooting:
-
Analyze the surface of the partially dissolved tablets using techniques like scanning electron microscopy (SEM) or spectroscopy to identify any new solid phases.
-
Modify the formulation by altering the ratio of aspirin to calcium carbonate.
-
-
-
Coning Effect: In the USP Apparatus 2 (paddle method), a mound of undissolved powder can form at the bottom of the vessel, known as a "cone," where the hydrodynamics are poor, leading to slower dissolution.
-
Troubleshooting:
-
Optimize the paddle speed (typically 50-75 rpm for immediate-release tablets).
-
Consider using a different dissolution apparatus, such as the USP Apparatus 1 (basket method), which may be less prone to coning for certain formulations.
-
-
-
Aspirin Degradation: Aspirin can hydrolyze to salicylic acid and acetic acid, especially in a higher pH environment created by the calcium carbonate.[5] Salicylic acid has different solubility characteristics and could potentially precipitate or interfere with the analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of glycine in an aspirin formulation? A1: Glycine can serve multiple purposes in an aspirin formulation. It has been shown to improve the solubility and dissolution rate of aspirin.[8] Additionally, glycine can reduce the gastric irritation associated with aspirin and may also inhibit the conversion of aspirin to salicylic acid.[8][9]
Q2: How does calcium carbonate affect aspirin dissolution? A2: Calcium carbonate acts as a buffering agent, creating a microenvironment with a higher pH (around 5) within and around the dissolving tablet.[10] This increase in pH enhances the solubility of aspirin, which is a weak acid, thereby promoting its dissolution.[10] It is also used to reduce the gastrointestinal irritation caused by aspirin.[11][12]
Q3: Can aspirin, glycine, and calcium carbonate interact in a way that negatively impacts dissolution? A3: Yes, interactions are possible. As mentioned, the formation of a less soluble calcium acetylsalicylate salt or a more complex double salt with glycine could potentially slow down dissolution after an initial burst.[4] The localized increase in pH from calcium carbonate could also accelerate the degradation of aspirin into salicylic acid if the formulation is not optimized.
Q4: What is the standard dissolution method for immediate-release aspirin tablets? A4: The most common dissolution test for immediate-release solid oral dosage forms is the USP Apparatus 2 (paddle method).[13] For aspirin tablets, a common dissolution medium is a pH 4.5 acetate buffer, with a paddle speed of 50-75 rpm.[2][3] However, the specific conditions should be developed and validated for each unique formulation.
Q5: How can I analyze the dissolution samples for aspirin content? A5: UV-Vis spectrophotometry is a common and straightforward method for analyzing aspirin content in dissolution samples. The analysis is typically performed at a specific wavelength where aspirin absorbs light. However, if aspirin degradation is suspected, a more specific, stability-indicating method like High-Performance Liquid Chromatography (HPLC) is recommended to separate and quantify both aspirin and its primary degradant, salicylic acid.[6][7]
Data Presentation
Table 1: Effect of pH on Aspirin Dissolution
| pH of Dissolution Medium | Average Percent Dissolved at 15 minutes (Micronized Aspirin) | Average Percent Dissolved at 15 minutes (Standard Aspirin) |
| 1.2 | 92.5% | 47.6% |
| 4.5 | 98.8% | 78.9% |
| 6.8 | 100.9% | 82.8% |
| Source: Adapted from a study on a novel micronized aspirin formulation.[1] |
Table 2: Influence of Excipients on Aspirin Stability and Dissolution
| Excipient | Observation | Potential Impact on Dissolution |
| Glycine | Improves solubility and dissolution rate of aspirin. May inhibit conversion to salicylic acid.[9] | Positive: Can lead to faster and more complete dissolution. |
| Calcium Carbonate | Acts as a buffer, creating a higher pH microenvironment.[10] Can improve the dissolution rate of poorly soluble drugs. | Positive/Negative: Can increase solubility and dissolution rate due to pH modification, but may lead to the formation of less soluble salts or degradation if not formulated correctly. |
| Magnesium Stearate | Identified as an incompatible excipient, can promote aspirin degradation. | Negative: Can lead to lower than expected dissolution results due to drug degradation. |
Experimental Protocols
Protocol 1: Standard Dissolution Testing of Aspirin Tablets (USP Apparatus 2)
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of 0.05 M acetate buffer, pH 4.5.[2][3]
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.[3]
-
Procedure: a. Place one tablet in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples promptly through a suitable filter (e.g., 0.45 µm). f. Analyze the samples for aspirin concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the percentage of the labeled amount of aspirin dissolved at each time point and plot the dissolution profile.
Protocol 2: HPLC Analysis of Aspirin and Salicylic Acid in Dissolution Samples
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 50:50 v/v).[6]
-
Flow Rate: 1.2 mL/min.[6]
-
Detection Wavelength: 235 nm.[6]
-
Injection Volume: 20 µL.
-
Procedure: a. Prepare standard solutions of aspirin and salicylic acid of known concentrations. b. Inject the standards to establish retention times and create a calibration curve. c. Inject the filtered dissolution samples. d. Identify and quantify the aspirin and salicylic acid peaks in the sample chromatograms based on the retention times and calibration curves of the standards.
Visualizations
Caption: A workflow diagram for troubleshooting common dissolution inconsistencies.
Caption: Factors influencing the dissolution of aspirin formulations.
References
- 1. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. Aspirin glycine calcium | C11H11CaNO6 | CID 30987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
- 6. Development and Validation of a Reversed-phase HPLC Method for Simultaneous Determination of Aspirin, Atorvastatin Calcium and Clopidogrel Bisulphate in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition Conversion of Aspirin into Salicylic Acid in Presence of Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Development of a unique buffered matrix aspirin tablet" by Cynthia Mae Blase [docs.lib.purdue.edu]
- 11. Articles [globalrx.com]
- 12. [Stomach tolerance of acetylsalicylic acid by addition of calcium carbonate. A study of a 2-treatment/3-period cross-over design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.njit.edu [digitalcommons.njit.edu]
"mitigating hygroscopicity in Aspirin glycine calcium formulations"
Technical Support Center: Aspirin Glycine Calcium Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with this compound formulations. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the mitigation of hygroscopicity in these formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound formulation absorbing moisture and becoming sticky?
A1: Aspirin itself is susceptible to hydrolysis in the presence of moisture, breaking down into salicylic acid and acetic acid.[1][2] This process can be exacerbated by the presence of other components in the formulation. Glycine, while sometimes used to improve solubility and tolerability, can also interact with aspirin.[3][4][5] Calcium carbonate is often included as a buffering agent, but its impact on the overall hygroscopicity of the mixture must be considered. The combination of these components can create a formulation that is sensitive to environmental humidity, leading to moisture absorption and changes in physical properties like stickiness and clumping.
Q2: What is the primary degradation pathway for Aspirin in this formulation when exposed to moisture?
A2: The primary degradation pathway for aspirin in the presence of moisture is hydrolysis of the ester linkage, yielding salicylic acid and acetic acid.[1] This reaction can be catalyzed by both acidic and basic conditions.[6][7] In a formulation containing glycine and calcium carbonate, the micro-pH of the hydrated powder can influence the rate of this hydrolysis. Furthermore, theoretical studies suggest a potential direct reaction between aspirin and glycine, where the amino group of glycine can attack the carbonyl carbon of aspirin's acetyl group, leading to the formation of N-acetylglycine and salicylic acid.[8][9]
Q3: Can glycine be a source of instability in the formulation?
A3: While glycine can be added to improve the solubility and gastrointestinal tolerability of aspirin, it can also contribute to instability.[3][4][5] Studies have shown that some amino acids can affect the stability of aspirin in solution.[10] A computational study suggests a direct reaction mechanism between aspirin and glycine.[8][9] Therefore, while beneficial in some respects, the interaction of glycine with aspirin, especially in the presence of moisture, is a critical factor to consider in formulation stability.
Q4: How does calcium carbonate influence the hygroscopicity and stability of the formulation?
A4: Calcium carbonate is generally considered to be of low hygroscopicity.[11] In some cases, non-hygroscopic excipients can help mitigate moisture uptake in a formulation.[12] However, the overall impact depends on the properties of the entire mixture. Calcium carbonate can also influence the pH of the local environment upon moisture absorption, which can, in turn, affect the rate of aspirin hydrolysis.[13]
Q5: What are the recommended storage conditions for this compound formulations?
A5: To minimize hygroscopicity-related issues, this compound formulations should be stored in a controlled environment with low relative humidity (RH). It is advisable to store them in tightly sealed containers with a desiccant.[12] The specific storage conditions should be determined based on accelerated stability studies, but a general recommendation is to maintain the environment at or below 25°C and 60% RH.[14]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Powder Caking/Clumping | High moisture content due to environmental exposure. | 1. Verify the humidity and temperature of the storage and handling environments.[12] 2. Incorporate a desiccant into the packaging. 3. Consider co-processing with a less hygroscopic excipient.[12] 4. Evaluate the use of a moisture-barrier film coating on tablets.[12] |
| Vinegar-like Odor | Degradation of aspirin into acetic acid due to hydrolysis.[1] | 1. Quantify the level of salicylic acid using HPLC to confirm degradation. 2. Review the moisture content of all raw materials. 3. Implement stricter environmental controls during manufacturing and storage. 4. Investigate the use of excipients that can act as moisture scavengers.[15][16] |
| Discoloration (Yellowing/Browning) | Potential Maillard-type reaction between glycine and any reducing sugars present, or other complex degradation pathways.[11] | 1. Analyze the formulation for the presence of reducing sugar impurities. 2. Conduct forced degradation studies under various light and heat conditions to identify the cause. 3. If a Maillard reaction is suspected, consider alternative excipients. |
| Inconsistent Dissolution Profiles | Physical changes in the formulation due to moisture absorption, such as particle agglomeration or changes in solid-state form. | 1. Characterize the solid-state properties of the formulation before and after exposure to humidity using techniques like XRD or DSC. 2. Perform dissolution testing at various time points during a stability study. 3. Optimize the granulation or compaction process to create a more robust physical structure. |
Data Presentation
Table 1: Comparative Moisture Uptake of Formulation Components
| Component | Hygroscopicity Classification | Typical Moisture Content (% w/w at 25°C/75% RH) | Source |
| Aspirin | Slightly Hygroscopic | 1-3% | [17][18] |
| Glycine | Non-hygroscopic to Slightly Hygroscopic | < 1% | [19] |
| Calcium Carbonate | Non-hygroscopic | < 0.5% | [11] |
Note: The overall hygroscopicity of the final formulation will be a complex function of the interactions between these components.
Table 2: Example Accelerated Stability Study Data for Aspirin Degradation
| Condition | Time Point | Aspirin Assay (% of Initial) | Salicylic Acid (% w/w) |
| 40°C / 75% RH | 0 Months | 100.0 | < 0.1 |
| 1 Month | 98.5 | 0.8 | |
| 3 Months | 96.2 | 2.1 | |
| 6 Months | 93.1 | 4.3 | |
| 25°C / 60% RH | 0 Months | 100.0 | < 0.1 |
| 6 Months | 99.8 | 0.2 | |
| 12 Months | 99.5 | 0.4 |
This data is illustrative and will vary based on the specific formulation and packaging.
Experimental Protocols
Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Objective: To quantify the moisture sorption and desorption characteristics of the this compound formulation.
Methodology:
-
Sample Preparation: Place approximately 10-20 mg of the powder formulation into a DVS sample pan.
-
Drying: Equilibrate the sample at 0% relative humidity (RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min).
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.
-
Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. The shape of the isotherm provides information on the mechanism of water uptake, and the total mass change at a high RH (e.g., 90%) indicates the degree of hygroscopicity.[20][21][22]
Protocol 2: Accelerated Stability Testing
Objective: To assess the chemical stability of the this compound formulation under accelerated environmental conditions.
Methodology:
-
Sample Packaging: Package the formulation in the proposed final container closure system. For comparison, also include samples in open dishes to represent a worst-case scenario.
-
Storage Conditions: Place the packaged samples into stability chambers maintained at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[2][14]
-
Time Points: Pull samples for analysis at predetermined time points, such as 0, 1, 3, and 6 months.[7][23]
-
Analytical Testing: At each time point, perform the following tests:
-
Appearance: Visually inspect for any changes in color, clumping, or stickiness.
-
Assay and Degradation Products: Use a validated stability-indicating HPLC method to quantify the amount of aspirin remaining and the formation of salicylic acid and other potential degradants.
-
Water Content: Determine the water content by Karl Fischer titration.
-
-
Data Evaluation: Analyze the trends in aspirin degradation and moisture content over time to predict the shelf-life of the product under normal storage conditions.
Visualizations
Caption: Experimental workflow for assessing hygroscopicity and stability.
Caption: Potential degradation pathways for aspirin in the formulation.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of influence of glycine on the single dose pharmacokinetics of acetylsalicylic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylsalicylic acid tablets with glycine improve long-term tolerability in antiplatelet drug therapy | Semantic Scholar [semanticscholar.org]
- 5. Acetylsalicylic acid tablets with glycine improve long-term tolerability in antiplatelet drug therapy: results of a noninterventional trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis [scirp.org]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. ijeast.com [ijeast.com]
- 9. scribd.com [scribd.com]
- 10. Amino acid effect on aspirin stability in propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. magnesia.de [magnesia.de]
- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. CN110575440A - Preparation method of calcium carbonate pharmaceutical composition - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. THE STABILITY OF ASPIRIN IN A MOISTURE CONTAINING DIRECT COMPRESSION TABLET FORMULATION | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 20. tainstruments.com [tainstruments.com]
- 21. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. japsonline.com [japsonline.com]
Technical Support Center: Stability of Aspirin Glycine Calcium in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Aspirin Glycine Calcium in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for the acetylsalicylic acid component of the this compound complex in aqueous solution is hydrolysis. This reaction breaks down acetylsalicylic acid into salicylic acid and acetic acid. This process is catalyzed by both acids and bases.[1] The presence of moisture is a critical factor in initiating this degradation.[2]
Q2: How does glycine influence the stability of aspirin in an aqueous solution?
A2: Glycine is often included in aspirin formulations to enhance solubility and dissolution rate. While direct quantitative data on the stability of the this compound complex is limited, some studies suggest that glycine can act as a stabilizer for certain pharmaceutical compounds, particularly in alkaline solutions (pH 9-12). It is important to note that at a basic pH, calcium ions may also influence the hydrolysis of glycine-containing compounds.
Q3: What is the role of the calcium ion in the stability of the complex?
A3: The specific role of the calcium ion in the stability of the this compound complex in aqueous solution is not extensively documented in publicly available literature. Generally, the presence of metal ions can influence the stability of pharmaceutical compounds in solution. Further experimental studies are required to determine the precise effect of the calcium ion on the degradation kinetics of the acetylsalicylic acid moiety within the complex.
Q4: What are the optimal pH and temperature conditions for maintaining the stability of an this compound aqueous solution?
A4: For aspirin in general, the pH of maximum stability is around 2.5. The hydrolysis of aspirin is significantly catalyzed by both acidic and basic conditions outside of this optimal range.[1] Temperature also plays a crucial role; an increase in temperature accelerates the rate of hydrolysis. Therefore, to enhance stability, it is recommended to prepare and store aqueous solutions of this compound at a controlled, cool temperature and to maintain the pH as close to the optimal range for aspirin as the experimental conditions allow.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation of this compound in solution (indicated by the smell of vinegar or precipitation of salicylic acid). | Hydrolysis due to inappropriate pH. | 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a range of 2.5 - 4.0 using appropriate buffers, if your experimental protocol allows. 3. Monitor the stability of the solution over time using a suitable analytical method like HPLC. |
| Elevated temperature. | 1. Ensure your solution is prepared and stored at a controlled, cool temperature (e.g., 2-8°C). 2. Avoid exposing the solution to heat sources. | |
| Presence of moisture in starting materials or excipients. | 1. Use anhydrous grades of all starting materials and excipients where possible. 2. Store all materials in desiccators or under controlled humidity conditions. | |
| Inconsistent stability results between experimental batches. | Variability in the quality of starting materials. | 1. Ensure consistent sourcing and quality of this compound and all excipients. 2. Perform quality control checks on incoming materials. |
| Inconsistent preparation methods. | 1. Standardize the entire solution preparation process, including the order of addition of components, mixing speed, and time. 2. Ensure accurate and consistent pH measurements and adjustments. | |
| Precipitation in the aqueous solution. | Exceeding the solubility limit. | 1. Confirm the solubility of this compound under your specific experimental conditions (pH, temperature, co-solvents). 2. Consider using a co-solvent or adjusting the pH to improve solubility. |
| Formation of insoluble degradation products (salicylic acid). | 1. Address the root cause of degradation (pH, temperature) as outlined above. 2. Analyze the precipitate to confirm its identity. |
Data Presentation
Table 1: Factors Affecting the Stability of Aspirin in Aqueous Solution
| Factor | Effect on Stability | Recommendations for this compound |
| pH | Hydrolysis is minimized at pH ~2.5. The rate increases significantly in acidic (below 2.5) and alkaline (above 7.0) conditions. | Maintain the pH of the aqueous solution as close to 2.5 as experimentally feasible. Use appropriate buffer systems. |
| Temperature | The rate of hydrolysis increases with increasing temperature. A more than fivefold increase in hydrolysis has been noted when the temperature was raised from 22.5°C to 37°C.[3] | Prepare and store solutions at controlled, cool temperatures (e.g., 2-8°C). |
| Moisture | The presence of water is essential for hydrolysis. | Use anhydrous solvents and excipients. Minimize exposure of materials and solutions to atmospheric moisture. |
| Excipients | Certain excipients can either promote or inhibit degradation. For example, phosphate buffers can catalyze hydrolysis.[3] | Carefully select excipients that are compatible with aspirin and do not promote hydrolysis. Consider using excipients that can act as moisture scavengers. |
| Light | While less critical than pH and temperature, exposure to light can potentially contribute to degradation over extended periods. | Store solutions in light-protected containers. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol outlines a general HPLC method for the simultaneous determination of this compound and its primary degradation product, salicylic acid. Method validation according to ICH guidelines is recommended.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase:
-
A mixture of an acidic aqueous buffer and an organic solvent is typically used. A common mobile phase consists of a mixture of water (with a small percentage of an acid like phosphoric acid or formic acid to adjust the pH to around 2.5-3.0) and acetonitrile or methanol. The exact ratio will need to be optimized for your specific column and system.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 237 nm (for simultaneous detection of aspirin and salicylic acid).
4. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound and salicylic acid in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Solutions: Dilute the aqueous solution of this compound with the mobile phase to a concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and salicylic acid based on their retention times and the calibration curves.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in aqueous solution.
Caption: Logical workflow for troubleshooting the instability of this compound solutions.
References
Technical Support Center: Method Validation for Aspirin, Glycine, and Calcium Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of a combined dosage form containing Aspirin (acetylsalicylic acid), glycine, and calcium.
Troubleshooting Guide
This guide addresses common issues encountered during the simultaneous assay of Aspirin, Glycine, and Calcium.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Aspirin Assay: Low Recovery or Peak Tailing in HPLC | Aspirin Degradation: Aspirin is susceptible to hydrolysis, especially in the presence of moisture or alkaline conditions which may be created by excipients like calcium carbonate.[1][2] | - Ensure the use of a stability-indicating HPLC method that separates aspirin from its primary degradant, salicylic acid.[3][4] - Prepare samples in a non-alkaline, anhydrous, or predominantly organic solvent to minimize hydrolysis.[3] - Analyze samples promptly after preparation. |
| Poor Peak Shape: Inadequate mobile phase pH or composition. | - Optimize the mobile phase pH to be acidic (e.g., pH 3.0 with orthophosphoric acid) to ensure aspirin is in its non-ionized form, which improves retention and peak shape on a C18 column.[5] - Adjust the organic modifier (e.g., acetonitrile, methanol) concentration to achieve optimal retention and peak symmetry.[4] | |
| Aspirin Assay: Inconsistent Results | Sample Preparation Variability: Incomplete extraction of aspirin from the tablet matrix. | - Use a validated sample preparation procedure, which may include sonication to ensure complete dissolution of the active ingredient.[5][6] - Ensure the sample is fully dissolved before any dilution steps. |
| Standard Solution Instability: Aspirin in the standard solution may be degrading over time. | - Prepare fresh standard solutions daily. - Store stock solutions under refrigerated conditions and for a validated period. | |
| Calcium Assay: Inaccurate or Imprecise Titration Results | Interference from Glycine or Salicylate: Glycine and the salicylate degradant from aspirin can chelate calcium, leading to inaccurate endpoint determination in complexometric titration.[7] | - Use a masking agent if necessary to prevent interference from other metal ions. - Adjust the pH of the sample solution to the optimal range for the specific indicator and chelating agent (e.g., EDTA) used for calcium determination. |
| Endpoint Detection Issues: Difficulty in visually determining the color change of the indicator. | - Use a photometric or potentiometric titrator for more accurate endpoint detection.[8] - Ensure the indicator used is appropriate for the pH of the titration. | |
| Glycine Assay: Lack of a suitable chromophore for UV detection in HPLC | Glycine's Chemical Properties: Glycine does not have a significant UV chromophore, making direct UV detection in HPLC challenging, especially at low concentrations. | - Use a derivatization agent to make glycine detectable by UV or fluorescence detectors. - Consider alternative analytical techniques such as pre-column or post-column derivatization HPLC, or a different detection method like mass spectrometry (LC-MS). |
| Simultaneous Assay: Method Specificity Issues | Co-elution of Glycine or Excipients with Aspirin in HPLC: Placebo components or glycine may interfere with the aspirin peak. | - Perform a specificity study by injecting a placebo sample (containing all excipients and glycine but no aspirin) to ensure no interfering peaks at the retention time of aspirin.[3] - Adjust the mobile phase composition or gradient to resolve the aspirin peak from any interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the method validation for an Aspirin, Glycine, and Calcium combination product?
A1: The primary challenge is the inherent instability of aspirin, which readily undergoes hydrolysis to form salicylic acid and acetic acid.[1][2] This degradation can be accelerated by moisture and alkaline excipients like calcium carbonate.[1] Therefore, a stability-indicating analytical method is crucial to ensure that the assay is specific for aspirin and can separate it from its degradation products.[3][4]
Q2: How can I simultaneously determine Aspirin, Glycine, and Calcium from a single tablet?
A2: A combination of analytical techniques is typically required. A common approach involves:
-
Sample Preparation: A single tablet is accurately weighed and dissolved in a suitable solvent system that ensures the stability of aspirin while dissolving all three components. This might involve an acidic aqueous/organic mixture.
-
Aspirin and Salicylic Acid Quantification: An aliquot of the sample solution is analyzed by a validated stability-indicating HPLC-UV method.[3][5]
-
Calcium Quantification: Another aliquot of the same sample solution is used for the determination of calcium, typically by complexometric titration with EDTA.
-
Glycine Quantification: Glycine is challenging to quantify by HPLC-UV due to its lack of a chromophore. Methods like pre- or post-column derivatization followed by HPLC, or other techniques such as ion-exchange chromatography with integrated pulsed amperometric detection (IC-IPAD) or LC-MS would be more suitable.
Q3: Why is a stability-indicating method essential for the aspirin assay?
A3: A stability-indicating method can distinguish the intact active pharmaceutical ingredient (API), aspirin, from its degradation products, impurities, and excipients.[3][4] For aspirin, the main degradation product is salicylic acid. A non-stability-indicating method might overestimate the amount of aspirin if it cannot separate it from salicylic acid, leading to inaccurate results and potentially releasing a sub-potent product.
Q4: Can the presence of glycine and calcium interfere with the HPLC analysis of aspirin?
A4: Yes, potentially. While glycine itself does not absorb UV light at the typical wavelengths used for aspirin detection (around 237 nm or 275 nm), it is important to ensure that it or any excipients do not co-elute with the aspirin or salicylic acid peaks.[3][4] High concentrations of calcium salts could potentially interact with the stationary phase or affect the peak shape of aspirin, although this is less common with appropriate mobile phase conditions. A thorough specificity study, including the analysis of a placebo, is necessary to demonstrate the absence of interference.[3]
Q5: What are the key validation parameters to consider for the HPLC method for aspirin?
A5: According to ICH guidelines, the key validation parameters for an HPLC assay method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[6]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability of Solutions: The stability of the standard and sample solutions over the time they are likely to be stored before analysis.
Data Presentation
Table 1: Illustrative HPLC Method Validation Parameters for Aspirin Assay
| Parameter | Specification | Illustrative Result |
| Linearity (Concentration Range) | 50 - 150 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision (n=6) | ≤ 2.0% | 1.2% |
| Robustness | No significant change in results with small variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%) | Robust |
Table 2: Illustrative Complexometric Titration Validation Parameters for Calcium Assay
| Parameter | Specification | Illustrative Result |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 100.8% |
| Precision (RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.9% |
| - Intermediate Precision (n=6) | ≤ 2.0% | 1.5% |
Experimental Protocols
Protocol 1: Simultaneous Determination of Aspirin, Salicylic Acid, and Calcium
1. Scope: This protocol describes a method for the simultaneous determination of Aspirin and its degradation product, Salicylic Acid, by HPLC, and Calcium by complexometric titration from a single tablet.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
EDTA disodium salt (AR grade)
-
Ammonia solution
-
Eriochrome Black T indicator
-
Aspirin Reference Standard
-
Salicylic Acid Reference Standard
-
Calcium Carbonate Reference Standard
3. Sample Preparation:
-
Accurately weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet and transfer to a 100 mL volumetric flask.
-
Add 70 mL of a diluent (e.g., Acetonitrile:Water 50:50 v/v, acidified with 0.1% orthophosphoric acid), and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter. This is the Sample Stock Solution .
4. HPLC Method for Aspirin and Salicylic Acid:
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a standard solution of Aspirin and Salicylic Acid of known concentration in the diluent.
-
Inject the standard solution and the filtered Sample Stock Solution into the HPLC system.
-
Calculate the content of Aspirin and Salicylic Acid in the sample by comparing the peak areas with those of the standard.
-
5. Complexometric Titration for Calcium:
-
Pipette a known volume (e.g., 20 mL) of the Sample Stock Solution into a conical flask.
-
Add 15 mL of ammonia buffer (pH ~10) and a few drops of Eriochrome Black T indicator.
-
Titrate with a standardized 0.05 M EDTA solution until the color changes from wine red to blue.
-
Perform a blank titration with the diluent.
-
Calculate the amount of calcium in the sample.
Visualizations
Caption: Analytical workflow for the simultaneous assay of Aspirin, Salicylic Acid, and Calcium.
Caption: Aspirin degradation pathway via hydrolysis, accelerated by moisture and alkaline pH.
References
- 1. Evaluation of the stability of aspirin in solid state by the programmed humidifying and non-isothermal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. lcms.cz [lcms.cz]
- 7. Calcium Binding to Amino Acids and Small Glycine Peptides in Aqueous Solution: Toward Peptide Design for Better Calcium Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of calcium with automatic potentiometric and complexometric titrations using a calcium ion selective electrode [morressier.com]
- 9. bepls.com [bepls.com]
Technical Support Center: Identifying Impurities in Aspirin Glycine Calcium Synthesis
Welcome to the Technical Support Center for the synthesis of the Aspirin Glycine Calcium complex. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the "this compound" complex?
A1: "this compound" is typically a double salt or co-crystal officially known as Calcium Acetylsalicylate-Glycine.[1] It is formed to potentially improve the solubility and bioavailability of acetylsalicylic acid.[2]
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: The most common impurities can be categorized based on their origin:
-
From Aspirin Synthesis/Degradation:
-
Salicylic Acid: The most prevalent impurity, arising from the hydrolysis of aspirin or incomplete acetylation of the starting material.[3]
-
Acetic Acid: A byproduct of aspirin synthesis and hydrolysis.[3]
-
Acetylsalicylsalicylic Acid: A dimer formed from the reaction of two aspirin molecules.[4]
-
Salicylsalicylic Acid: A dimer formed from the reaction of two salicylic acid molecules.[4]
-
-
From Glycine:
-
Unreacted glycine.
-
Impurities from glycine synthesis, which can include other amino acids.[5]
-
-
From Calcium Source (e.g., Calcium Carbonate/Oxide):
-
Unreacted calcium carbonate or oxide.
-
Other metal ions present in the calcium source.
-
-
From the Ternary System:
-
Salicyluric Acid: Formed from the conjugation of salicylic acid and glycine, especially under conditions that promote amide bond formation.[3]
-
Q3: What are the primary analytical techniques for identifying these impurities?
A3: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying known and unknown impurities. A reversed-phase HPLC method with UV detection is a standard approach.
-
Mass Spectrometry (MS), often coupled with HPLC (LC-MS): Provides molecular weight information, which is crucial for identifying unknown impurities and confirming the structure of known ones.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the impurities, which is invaluable for definitive identification.[4][6]
Q4: How can I perform a forced degradation study for my this compound product?
A4: Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating power of your analytical methods.[7][8][9][10] The sample should be subjected to stress conditions as per ICH guidelines, which include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., heating the solid sample at 105°C.
-
Photolytic Degradation: Exposing the sample to UV light.
Troubleshooting Guides
Issue 1: High Levels of Salicylic Acid Detected in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Acetylation | Ensure that the molar ratio of acetic anhydride to salicylic acid is sufficient during the initial aspirin synthesis. Confirm the reaction time and temperature are optimal for complete conversion. |
| Hydrolysis during Synthesis | Minimize the presence of water in the reaction mixture. Use anhydrous solvents and reagents.[3] The synthesis of aspirin is a reversible esterification, and water can drive the reaction backward. |
| Hydrolysis during Work-up/Purification | Avoid prolonged exposure to aqueous solutions, especially at elevated temperatures or non-neutral pH. If recrystallizing, use appropriate solvents and minimize the time the product is in solution. |
| Inadequate Purification | Optimize the recrystallization or washing steps to effectively remove unreacted salicylic acid. |
Issue 2: Presence of Unknown Peaks in the HPLC Chromatogram
| Possible Cause | Troubleshooting Step |
| Side Reactions | Review the synthesis conditions. High temperatures or prolonged reaction times may lead to the formation of dimers (e.g., acetylsalicylsalicylic acid) or other degradation products.[11] |
| Interaction between Components | Consider the possibility of reactions between aspirin, glycine, and the calcium source. For example, the formation of salicyluric acid from salicylic acid and glycine.[3] |
| Impure Starting Materials | Analyze the purity of the starting materials (aspirin, glycine, calcium source) individually to rule out the introduction of impurities from these sources. |
| Solvent-Related Impurities | Ensure the purity of the solvents used in the synthesis and purification steps. Run a blank injection of the solvent to check for interfering peaks. |
Data Presentation
Table 1: Common Impurities and their Typical Analytical Detection
| Impurity | Typical m/z (Mass Spectrometry) | Key ¹H NMR Signals (in CDCl₃) |
| Salicylic Acid | 138.03 | ~10-12 ppm (carboxylic acid), 6.8-7.8 ppm (aromatic) |
| Acetic Acid | 60.02 | ~2.1 ppm (methyl) |
| Acetylsalicylsalicylic Acid | 300.06 | Complex aromatic and methyl signals |
| Salicyluric Acid | 195.06 | Signals corresponding to both salicylic acid and glycine moieties |
| Glycine | 75.03 | ~3.2 ppm (methylene) |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (Acetonitrile).
-
Gradient Program: Start with 95% A and 5% B, then ramp to 50% A and 50% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm and 275 nm.[12]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Experimental workflow for identifying and troubleshooting impurities.
Caption: Logical relationship of causes for high salicylic acid impurity.
References
- 1. This compound | C11H11CaNO6 | CID 30987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lack of influence of glycine on the single dose pharmacokinetics of acetylsalicylic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Isolation, Characterization of a Potential Degradation Product of Aspirin and an HPLC Method for Quantitative Estimation of Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Spectrum of Aspirin | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
Technical Support Center: Overcoming Poor Flowability of Aspirin, Glycine, and Calcium Carbonate Powder Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor flowability with Aspirin, Glycine, and Calcium Carbonate powder blends.
Troubleshooting Guide
Issue: My Aspirin, Glycine, and Calcium Carbonate powder blend is exhibiting poor flowability, leading to inconsistent die filling and weight variation during tableting.
This is a common challenge due to the cohesive nature of fine powders. The following troubleshooting steps can help identify the cause and implement a solution.
Figure 1: Troubleshooting workflow for poor powder flowability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor flowability in our Aspirin, Glycine, and Calcium Carbonate powder blend?
A1: Poor powder flow in this blend can stem from several factors:
-
Particle Size and Distribution: Fine particles have a larger surface area-to-volume ratio, leading to increased cohesion and friction, which impedes flow.[1]
-
Particle Shape: Irregularly shaped particles can interlock, hindering movement, whereas spherical particles tend to flow more freely.[2]
-
Moisture Content: Excess moisture can cause particles to stick together through capillary action. Conversely, overly dry powders can develop static charges that affect flow.[3][4]
-
Cohesion and Adhesion: Interparticle attractive forces (cohesion) and the tendency of the powder to stick to surfaces (adhesion) are significant barriers to smooth flow.[1]
Q2: How can I quantitatively assess the flowability of my powder?
A2: You can use several standard methods to measure powder flowability. The most common are:
-
Angle of Repose (θ): The angle of the conical pile formed when a powder is poured onto a flat surface. A lower angle of repose indicates better flowability.
-
Carr's Index (CI): A measure of the compressibility of a powder. Lower values suggest better flow.
-
Hausner Ratio (HR): The ratio of tapped density to bulk density. A value closer to 1 indicates better flowability.
The general relationship between these indices and powder flow is summarized below:
| Flow Character | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| Excellent | 25-30 | ≤ 10 | 1.00-1.11 |
| Good | 31-35 | 11-15 | 1.12-1.18 |
| Fair | 36-40 | 16-20 | 1.19-1.25 |
| Passable | 41-45 | 21-25 | 1.26-1.34 |
| Poor | 46-55 | 26-31 | 1.35-1.45 |
| Very Poor | 56-65 | 32-37 | 1.46-1.59 |
| Very, Very Poor | > 66 | > 38 | > 1.60 |
Q3: How does adding a glidant improve flowability, and what concentration should I use?
A3: Glidants, such as colloidal silicon dioxide (e.g., Aerosil®), work by reducing inter-particle friction and adhesion.[2] They adhere to the surface of the host particles, creating a physical barrier that minimizes direct contact and reduces cohesive forces. For many pharmaceutical powders, adding even a small amount of a glidant can significantly improve flow. A concentration range of 0.1% to 0.5% w/w of colloidal silicon dioxide has been shown to be effective in improving the flow of cohesive powders.[1]
Q4: What is the role of a lubricant, and how is it different from a glidant?
A4: While both improve powder handling, they have distinct functions. A glidant primarily reduces friction between particles, thus improving flowability. A lubricant , such as magnesium stearate, is added to reduce the friction between the tablet surface and the die wall during tablet ejection.[3] While lubricants can also have a mild glidant effect, their primary role is to prevent sticking to the tablet press tooling. Excessive amounts of lubricants can negatively impact tablet hardness and dissolution, so they are typically used in concentrations of 0.25% to 2% w/w.
Q5: Can granulation improve the flowability of my powder blend?
A5: Yes, granulation is a highly effective method for improving the flow properties of cohesive powders.[5] By agglomerating fine powder particles into larger, more spherical granules, granulation:
-
Increases particle size and reduces the overall surface area, leading to decreased cohesiveness.
-
Creates a more uniform particle size distribution.
-
Improves the bulk density of the powder.
Wet granulation is a common technique used for aspirin formulations.[6]
Data Presentation
The following tables summarize the expected impact of various interventions on the flowability of an aspirin-based powder formulation.
Table 1: Effect of Glidant (Colloidal Silicon Dioxide) on Flow Properties
| Formulation | Glidant Concentration (% w/w) | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| Aspirin Blend (Control) | 0 | 47 | 28 | 1.39 |
| Aspirin Blend + CSD | 0.5 | 43 | 22 | 1.28 |
Note: Data is illustrative and based on typical improvements seen in pharmaceutical powders.
Table 2: Effect of Lubricant (Magnesium Stearate) on Flow Properties
| Formulation | Lubricant Concentration (% w/w) | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| Aspirin Blend (Control) | 0 | 47 | 28 | 1.39 |
| Aspirin Blend + MgSt | 1.0 | 44 | 24 | 1.32 |
Note: Data is illustrative and based on typical improvements seen in pharmaceutical powders.
Table 3: Effect of Wet Granulation on Flow Properties of Aspirin Formulation
| Formulation | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| Aspirin Powder Blend | 45-50 | 25-30 | 1.33-1.43 |
| Aspirin Granules | 30-35 | 10-15 | 1.11-1.18 |
Note: Data represents a typical range of improvement for aspirin formulations.[7]
Experimental Protocols
Protocol 1: Evaluation of Powder Flowability
This protocol outlines the steps to determine the Angle of Repose, Carr's Index, and Hausner Ratio.
Figure 2: Experimental workflow for evaluating powder flowability.
Protocol 2: Wet Granulation of Aspirin, Glycine, and Calcium Carbonate Powder Blend
This protocol provides a general procedure for wet granulation. The specific amounts of binder and solvent may need to be optimized for your formulation.
-
Dry Mixing:
-
Accurately weigh the Aspirin, Glycine, and Calcium Carbonate powders.
-
Pass each ingredient through an appropriate mesh sieve (e.g., 60 mesh) to break up any lumps.
-
Combine the sieved powders in a suitable blender (e.g., a V-blender or planetary mixer) and mix for 10-15 minutes to ensure a homogenous blend.
-
-
Binder Preparation:
-
Prepare a binder solution. A common binder for aspirin is a 10% w/v solution of polyvinylpyrrolidone (PVP) in a suitable solvent like isopropyl alcohol (since aspirin is moisture-sensitive).[8]
-
-
Wet Massing:
-
Slowly add the binder solution to the powder blend while mixing continuously.
-
Continue adding the binder solution dropwise until a cohesive mass is formed. The endpoint can be checked by the "ball test": a small amount of the mass, when squeezed in the palm, should form a ball that crumbles under moderate pressure.[9]
-
-
Wet Screening:
-
Pass the wet mass through a larger mesh sieve (e.g., 20 mesh) to produce coarse granules.[10]
-
-
Drying:
-
Spread the wet granules in a thin layer on a tray and dry in a hot air oven at a controlled temperature (e.g., 40-50°C) until the moisture content is within the desired range (typically <2%).
-
-
Dry Screening:
-
Pass the dried granules through a smaller mesh sieve (e.g., 40 mesh) to obtain a uniform granule size and separate out any fine particles.
-
-
Lubrication:
-
If required, add the lubricant (e.g., magnesium stearate, 0.5-1.0% w/w) to the dried granules and blend for a short period (e.g., 2-5 minutes). Over-blending with a lubricant should be avoided as it can negatively impact tablet hardness.
-
The resulting granules are now ready for flowability testing and subsequent tableting.
References
- 1. The Critical Role of Powder Flowability in Pharmaceutical Manufacturing – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. How to Improve Flow Properties of Powder for Tablet Manufacturing – Pharma.Tips [pharma.tips]
- 4. Common Powder Flow Problems and Effective Flow Control Solutions [indpro.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Preparation and Evaluation of Aspirin tablets | DOCX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. ijariie.com [ijariie.com]
Technical Support Center: Analysis of Aspirin, Glycine, and Calcium Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing excipient interference during the analysis of formulations containing Aspirin (acetylsalicylic acid), glycine, and calcium.
Frequently Asked Questions (FAQs)
Q1: Can I analyze Aspirin, Glycine, and Calcium simultaneously using a single analytical method?
A1: A single validated method for the simultaneous analysis of Aspirin (an acidic organic molecule), glycine (an amino acid), and calcium (an inorganic ion) is not commonly reported in the literature. Due to their significantly different chemical properties, a multi-faceted analytical approach is generally required. This typically involves a combination of chromatographic and spectroscopic techniques.
Q2: What is the recommended method for Aspirin and Glycine analysis in a combined formulation?
A2: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach for the simultaneous determination of Aspirin and Glycine.[1][2] This method offers the necessary selectivity and sensitivity to separate and quantify both analytes in the presence of each other and common excipients.
Q3: How can I quantify Calcium in my formulation?
A3: Calcium, being an inorganic ion, cannot be directly analyzed by traditional reversed-phase HPLC-UV methods. The recommended techniques for calcium quantification in pharmaceutical formulations include:
-
Ion Chromatography (IC) with conductivity detection.[3]
-
Atomic Absorption Spectroscopy (AAS) .[4]
-
Derivative UV-Vis Spectrophotometry after complexation with a chromogenic agent like Bromopyrogallol Red.[4]
Q4: What are the common excipients that can interfere with the analysis?
A4: Excipients can interfere with the analysis in several ways, including co-elution with analytes in HPLC, altering the pH of the sample solution, or having UV absorbance at the analytical wavelength. Common interfering excipients include:
-
For HPLC of Aspirin and Glycine: Talc, magnesium stearate, and certain binders might affect extraction efficiency. Some excipients may also degrade Aspirin during sample preparation.
-
For UV-Vis Spectrophotometry: Any excipient with UV absorbance in the same region as the analyte or the derivatizing agent can cause interference.[5]
-
For Calcium Analysis: Phosphate and sulfate salts can interfere with certain spectrophotometric methods. High concentrations of other divalent cations can also be a source of interference in some methods.
Q5: How does pH control play a role in the analysis?
A5: pH control is critical, especially for HPLC analysis of Aspirin and Glycine. The mobile phase pH will affect the ionization state of both analytes, which in turn influences their retention time and peak shape.[6][7][8] For Aspirin, a pH well below its pKa (~3.5) is necessary to ensure it is in its non-ionized form for good retention on a C18 column. Glycine's retention will also be pH-dependent.
Troubleshooting Guides
HPLC Analysis of Aspirin and Glycine
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (fronting or tailing) for Aspirin | Mobile phase pH is too close to the pKa of Aspirin. | Lower the mobile phase pH to at least 2 units below the pKa of Aspirin (e.g., pH 2.5-3.0).[6][8] |
| Column overload. | Reduce the sample concentration or injection volume.[6] | |
| Poor peak shape for Glycine | Inadequate buffering of the mobile phase. | Ensure the mobile phase contains an appropriate buffer system to maintain a stable pH. |
| Glycine is not well retained. | Consider derivatization of glycine to improve its hydrophobicity and retention on a reversed-phase column.[9] Alternatively, use a HILIC column.[10] | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare the mobile phase carefully and ensure it is well-mixed and degassed.[7] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[6][11] | |
| Extraneous peaks in the chromatogram | Excipient interference. | Review the composition of your formulation. If an excipient is suspected to co-elute, adjust the mobile phase composition or gradient to improve separation. |
| Sample degradation. | Aspirin is prone to hydrolysis to salicylic acid. Prepare samples fresh and keep them cool.[12] |
UV-Vis Spectrophotometric Analysis of Glycine (with derivatization)
| Problem | Possible Cause | Troubleshooting Steps |
| Low absorbance readings | Incomplete derivatization reaction. | Ensure optimal reaction conditions (pH, temperature, reaction time) as specified in the protocol. |
| Incorrect wavelength setting. | Verify the λmax of the glycine-derivatization product. | |
| High background absorbance | Interfering substances from the sample matrix. | Perform a sample blank measurement containing all components except glycine to subtract the background. |
| Reagent blank is absorbing. | Prepare a fresh reagent blank and ensure the purity of the derivatizing agent. | |
| Non-linear calibration curve | High concentration of analyte leading to deviation from Beer's Law. | Dilute the standards and samples to fall within the linear range of the assay. |
Calcium Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Low recovery of Calcium | Precipitation of calcium salts during sample preparation. | Ensure the sample is fully dissolved. Acidification of the sample solution may be necessary. |
| Interference from other ions. | For spectrophotometric methods, use a masking agent if interfering ions are present. For IC, adjust the mobile phase to improve separation. | |
| Inconsistent results | Contamination of glassware with calcium. | Use dedicated, acid-washed glassware for calcium analysis. |
| Incomplete extraction from the tablet matrix. | Optimize the extraction procedure (e.g., sonication time, solvent). |
Experimental Protocols
Protocol 1: HPLC Method for Simultaneous Determination of Aspirin and Glycine
This protocol is based on a validated method for the analysis of acetylsalicylic acid and glycine in a pharmaceutical product.[1][2]
1. Chromatographic Conditions:
-
Column: Waters Symmetry C18, 5 µm, 250 mm × 4.6 mm
-
Mobile Phase: A mixture of 85% orthophosphoric acid, acetonitrile, and purified water (2:400:600 V/V/V).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Standard Solution Preparation:
-
Prepare a stock solution of Aspirin and Glycine of known concentration in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
3. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the active ingredients, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of Aspirin and Glycine in the samples by comparing their peak areas to the calibration curve.
Protocol 2: UV-Vis Spectrophotometric Method for the Determination of Glycine
This method involves the derivatization of glycine to form a colored product that can be quantified using a spectrophotometer.[5]
1. Reagents:
-
Dichlone reagent solution
-
Sodium bicarbonate solution
-
0.5 M Hydrochloric acid
2. Standard Solution Preparation:
-
Prepare a stock solution of Glycine of known concentration in water.
-
Prepare a series of working standard solutions (e.g., 5-25 µg/mL) by diluting the stock solution.
3. Derivatization and Measurement:
-
To a 100 mL volumetric flask, add a known volume of the standard or sample solution.
-
Add sodium bicarbonate solution and the dichlone reagent solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool to room temperature and dilute to volume with 0.5 M hydrochloric acid.
-
Measure the absorbance at 470 nm against a reagent blank.
4. Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of Glycine in the samples from the calibration curve.
Protocol 3: Ion Chromatography Method for the Determination of Calcium
This protocol provides a general guideline for the analysis of calcium using ion chromatography.[3]
1. Chromatographic Conditions:
-
Column: A suitable cation exchange column (e.g., IonPac CS16).
-
Mobile Phase: An appropriate eluent, such as methanesulfonic acid.
-
Flow Rate: As recommended by the column manufacturer.
-
Detection: Suppressed conductivity detection.
2. Standard Solution Preparation:
-
Prepare a stock solution of a certified calcium standard in deionized water.
-
Prepare a series of working standard solutions by diluting the stock solution.
3. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder and dissolve it in a suitable solvent (e.g., dilute acid) with sonication.
-
Dilute the sample solution to a concentration within the linear range of the instrument.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of calcium in the samples by comparing the peak areas to the calibration curve.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods described. The exact values will depend on the specific instrumentation and laboratory conditions.
Table 1: Typical HPLC Method Validation Parameters for Aspirin and Glycine Analysis
| Parameter | Aspirin | Glycine |
| Linearity Range | 50 - 150 µg/mL | 20 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
Table 2: Typical UV-Vis Method Validation Parameters for Glycine Analysis
| Parameter | Value |
| Linearity Range | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL |
Table 3: Typical Ion Chromatography Method Validation Parameters for Calcium Analysis
| Parameter | Value |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~2 µg/L |
| Limit of Quantification (LOQ) | ~6 µg/L |
Visualizations
References
- 1. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrar.com [ijrar.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. lcms.cz [lcms.cz]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of the Bioavailability of Aspirin Glycine Calcium and Buffered Aspirin
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the bioavailability of various drug formulations is paramount. This guide provides an objective comparison of two common oral formulations of aspirin: Aspirin Glycine Calcium and Buffered Aspirin. The following sections detail the pharmacokinetic profiles, experimental methodologies, and a visual representation of the study workflow to facilitate a comprehensive understanding.
Quantitative Bioavailability Data
The bioavailability of a drug is determined by key pharmacokinetic parameters: the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve or AUC). A summary of these parameters for Aspirin with Glycine and Buffered Aspirin, based on available scientific literature, is presented below. It is important to note that the presented data is synthesized from separate studies and does not represent a direct head-to-head comparison.
| Pharmacokinetic Parameter | Aspirin with Glycine | Buffered Aspirin |
| Cmax (Maximum Plasma Concentration) | Bioequivalent to standard aspirin[1] | Similar to plain aspirin[2] |
| Tmax (Time to Maximum Plasma Concentration) | Bioequivalent to standard aspirin[1] | Similar to plain aspirin[2] |
| AUC (Area Under the Curve) | Bioequivalent to standard aspirin[1] | Similar to plain aspirin[2] |
A study investigating the influence of glycine on the pharmacokinetics of acetylsalicylic acid found no significant difference in Cmax, Tmax, and AUC when compared to a formulation without glycine, concluding that they are bioequivalent[1]. Research on buffered aspirin has shown that at high doses, it displays pharmacokinetic and pharmacodynamic bioequivalence with plain aspirin[2].
Experimental Protocols
The data presented is based on randomized, crossover bioequivalence studies. The general methodology for such studies is outlined below.
Study Design
A randomized, two-way crossover study design is typically employed. A cohort of healthy volunteers is randomly assigned to receive either the test formulation (e.g., this compound) or the reference formulation (e.g., Buffered Aspirin) in the first period. After a washout period of at least one week to ensure complete elimination of the drug, subjects are crossed over to the other formulation for the second period.
Subject Population
Healthy adult volunteers, typically between the ages of 18 and 55, are recruited for these studies. A thorough medical history, physical examination, and clinical laboratory tests are conducted to ensure the health of the participants.
Dosing and Administration
Following an overnight fast, subjects receive a single oral dose of the specified aspirin formulation with a standardized volume of water. The dosage is consistent across both study periods.
Blood Sampling
Blood samples are collected from a suitable vein at predetermined time points before and after drug administration. Sampling is frequent in the initial hours to accurately capture the absorption phase and Cmax, and continues for a period sufficient to characterize the elimination phase (e.g., up to 36 hours).
Bioanalytical Method
Plasma concentrations of acetylsalicylic acid and its primary metabolite, salicylic acid, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method ensures high selectivity and sensitivity for accurate quantification of the analytes.
Pharmacokinetic Analysis
The pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time profiles for each subject and each formulation. Statistical analysis, typically involving an analysis of variance (ANOVA), is performed on the log-transformed data to compare the bioavailability of the two formulations. Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within the range of 80-125%.
Comparative Experimental Workflow
The following diagram illustrates the typical workflow for a comparative bioavailability study of two oral drug formulations.
Signaling Pathways and Logical Relationships
The primary mechanism of action for aspirin involves the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid to prostaglandins and thromboxanes. The bioavailability of different aspirin formulations directly impacts the rate and extent to which aspirin enters the systemic circulation to exert this effect.
References
- 1. Lack of influence of glycine on the single dose pharmacokinetics of acetylsalicylic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability Showdown: Aspirin Glycine Calcium vs. Enteric-Coated Aspirin
A Comparative Guide for Researchers and Drug Development Professionals
The in vitro stability of an active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a detailed comparison of the in vitro stability of two distinct formulations of aspirin: Aspirin Glycine Calcium and Enteric-Coated Aspirin. While direct comparative studies on this compound are limited, this guide synthesizes available data on enteric-coated aspirin's stability and infers the expected behavior of this compound based on established chemical principles.
Executive Summary
Enteric-coated aspirin is designed to resist the acidic environment of the stomach, delaying drug release until it reaches the more alkaline milieu of the small intestine. This targeted release is achieved through a polymer coating that is insoluble at low pH. The in vitro stability of enteric-coated aspirin is therefore primarily a measure of the integrity of this coating and the prevention of premature aspirin hydrolysis into salicylic acid and acetic acid.
This compound, a formulation that combines aspirin with calcium and glycine, is expected to have different in vitro stability characteristics. In an aqueous environment, this formulation would likely result in a solution where the stability of aspirin is influenced by pH and the presence of calcium and glycine ions. The hydrolysis of aspirin is known to be pH-dependent, with the rate of degradation increasing in more alkaline conditions.
Data Presentation: A Comparative Overview
The following tables summarize the key in vitro stability parameters for both formulations. Data for enteric-coated aspirin is derived from published studies, while the data for this compound is inferred based on the known chemical properties of aspirin.
Table 1: In Vitro Dissolution Profile Comparison
| Parameter | This compound (Inferred) | Enteric-Coated Aspirin | Source |
| Dissolution Medium | Expected to dissolve in both acidic and neutral pH | Resistant to dissolution in acidic medium (e.g., 0.1 N HCl) for at least 2 hours. Dissolves in phosphate buffer (pH 6.8). | [1][2] |
| Dissolution Onset | Immediate upon contact with aqueous media | Delayed until exposure to pH > 6.0 | [3] |
| Dissolution Rate | Rapid | Dependent on the specific enteric coating formulation | [4][5] |
Table 2: In Vitro Degradation Profile Comparison
| Parameter | This compound (Inferred) | Enteric-Coated Aspirin | Source |
| Primary Degradation Product | Salicylic Acid | Salicylic Acid | [6][7] |
| Degradation Pathway | Hydrolysis of the ester linkage | Hydrolysis of the ester linkage, often initiated by moisture permeating the coating. | [8] |
| Stability in Acidic pH (e.g., pH 1.2) | Prone to hydrolysis, rate is pH-dependent. | Generally stable due to the protective enteric coating. | [1][2] |
| Stability in Neutral/Alkaline pH (e.g., pH 6.8) | Hydrolysis rate increases significantly. | Aspirin is released and then undergoes hydrolysis. Phosphate buffer can catalyze this degradation.[9] | [9] |
| Influence of Temperature | Increased temperature accelerates hydrolysis. | Elevated temperatures (e.g., 60°C) can lead to increased salicylic acid content and physical changes like the appearance of whiskers on the tablet surface.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vitro stability. Below are representative experimental protocols for dissolution and stability testing of enteric-coated aspirin. A theoretical protocol for this compound is also provided.
Dissolution Testing of Enteric-Coated Aspirin (USP Apparatus 2 - Paddle Method)
-
Acid Stage:
-
Dissolution Medium: 750 mL of 0.1 N HCl.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 100 rpm.[10]
-
Procedure: Place one tablet in each vessel and operate for 2 hours. At the end of 2 hours, withdraw a sample for analysis to ensure the coating's integrity (minimal drug release).[1]
-
-
Buffer Stage:
-
Dissolution Medium: Add 250 mL of 0.2 M sodium phosphate tribasic to the vessel (final pH ~6.8).
-
Apparatus, Temperature, and Paddle Speed: Maintain the same conditions as the acid stage.
-
Procedure: Continue the dissolution test for a specified period (e.g., 90 minutes). Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, 60, 90 minutes).[1]
-
-
Sample Analysis:
Stability Testing of Enteric-Coated Aspirin (Accelerated Stability Study)
-
Storage Conditions: Store unpackaged tablets at elevated temperature and humidity, for example, 40°C/75% RH and 60°C.[6][11]
-
Time Points: Pull samples at initial (time zero) and subsequent time points (e.g., 1, 2, 4 weeks).[6]
-
Analysis: At each time point, perform the following tests:
-
Appearance: Visual inspection for any physical changes.[6]
-
Assay: Determine the amount of aspirin remaining using a validated HPLC method.
-
Degradation Products: Quantify the amount of salicylic acid and other potential impurities using a validated HPLC method.[6]
-
Dissolution: Perform dissolution testing as described above to assess any changes in drug release characteristics.[6]
-
Theoretical In Vitro Stability Testing of this compound
-
Solution Preparation: Dissolve a known amount of this compound in different buffer solutions (e.g., pH 1.2, 4.5, and 6.8) to achieve a target aspirin concentration.
-
Incubation: Incubate the solutions at controlled temperatures (e.g., 25°C and 40°C).
-
Sampling: Withdraw aliquots at various time intervals.
-
Analysis: Immediately analyze the samples for aspirin and salicylic acid content using a validated stability-indicating HPLC method.
-
Data Analysis: Determine the degradation rate constant and half-life of aspirin under each condition.
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for in vitro stability testing.
Caption: Workflow for In Vitro Dissolution Testing of Enteric-Coated Aspirin.
Caption: Workflow for Accelerated Stability Testing of Enteric-Coated Aspirin.
Signaling Pathways and Degradation Mechanisms
The primary degradation pathway for aspirin in vitro is hydrolysis. For enteric-coated aspirin, the coating acts as a physical barrier to moisture, thus slowing down this process.
Caption: Aspirin Degradation Pathway in Enteric-Coated Tablets.
Conclusion
The in vitro stability of enteric-coated aspirin is well-documented, with a focus on the integrity of the coating to prevent premature degradation in acidic conditions. Studies show that under accelerated conditions of high temperature and humidity, the degradation to salicylic acid can be significant.
Researchers and drug development professionals should consider these distinct stability profiles when selecting an aspirin formulation for a specific therapeutic application. The choice between a formulation that offers immediate release versus one that provides targeted release and protection from the gastric environment will depend on the desired pharmacokinetic profile and the clinical setting.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. Preparation and <i>in</i> <i>Vitro</i>-<i>in Vivo</i> Evaluation of Aspirin Enteric-coated Tablets [kyxuebao.kmmu.edu.cn]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Evaluation of the Pharmaceutical Characteristics of Various Enteric-Coated Aspirin Tablets under Different Storage Conditions [jstage.jst.go.jp]
- 7. Evaluation of the pharmaceutical characteristics of various enteric-coated aspirin tablets under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring the hydrolyzation of aspirin during the dissolution testing for aspirin delayed-release tablets with a fiber-optic dissolution system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide to HPLC Method Validation for Aspirin and its Impurities in the Presence of Glycine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of aspirin and its impurities, with a specific focus on formulations containing glycine. The information presented is intended for researchers, scientists, and drug development professionals. While the initial query included "calcium impurities," the available scientific literature primarily addresses the validation of HPLC methods for organic impurities of aspirin, such as salicylic acid, in a matrix that may contain glycine. Calcium in "Aspirin glycine calcium" formulations exists as a salt and is not typically analyzed as an impurity using HPLC alongside the active pharmaceutical ingredient (API) and its organic degradation products.
Experimental Protocols
The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[1][2][3] The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, which include parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][4][5]
One validated HPLC method for the determination of acetylsalicylic acid (aspirin) impurities in a product containing both aspirin and glycine utilizes a reverse-phase technique.[6][7][8][9]
Method 1: HPLC for Aspirin and Salicylic Acid in the Presence of Glycine [6][7][8][9]
-
Stationary Phase: Waters Symmetry C18 column (4.6 × 250 mm, 5 μm)
-
Mobile Phase: A mixture of 85% orthophosphoric acid, acetonitrile, and purified water in a ratio of 2:400:600 (V/V/V).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 237 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Run Time: 50 minutes
Sample Preparation:
For the analysis of impurities, a sample solution is prepared to a nominal concentration of the active pharmaceutical ingredient. For instance, in tablets containing 150 mg of aspirin and 40 mg of glycine, a corresponding amount of powdered tablets would be dissolved in the mobile phase to achieve a target concentration for analysis.[6][9]
Data Presentation: Comparison of Validation Parameters
The following table summarizes the performance characteristics of the validated HPLC method for the determination of salicylic acid as an impurity in an aspirin and glycine formulation.
| Validation Parameter | Specification/Result |
| Specificity | The method is specific for the analysis of salicylic acid in the presence of aspirin and glycine, with no interference from excipients.[6][8] |
| Linearity | The method was found to be linear over a concentration range of 0.005% to 0.40% of salicylic acid with respect to the aspirin content.[6][8] The correlation coefficient (r) is typically expected to be ≥ 0.995.[5] |
| Accuracy | The accuracy of the method is demonstrated by the recovery of known amounts of salicylic acid spiked into the sample matrix. The acceptance criteria for recovery are typically within 98-102%. |
| Precision (Repeatability) | The repeatability of the method is assessed by multiple analyses of the same sample, with the relative standard deviation (RSD) of the results being the key indicator. An RSD of ≤ 2% is generally considered acceptable.[3][4] |
| Intermediate Precision | This is evaluated by performing the analysis on different days, with different analysts, or on different equipment. The RSD between the different sets of results should be within acceptable limits.[6][9] |
| Limit of Quantitation (LOQ) | The lowest concentration of salicylic acid that can be reliably quantified. For this method, the LOQ was validated at 0.005% with respect to the aspirin content.[6][9] |
| Robustness | The method's performance is evaluated under small, deliberate variations in chromatographic conditions, such as changes in mobile phase composition or flow rate, to ensure its reliability.[6] |
Alternative HPLC Methods for Aspirin Impurity Analysis
Other reported HPLC methods for aspirin and its impurities also utilize reverse-phase chromatography with C18 columns. While not specifically mentioning glycine, these methods provide a basis for comparison.
Method 2: RP-HPLC for Aspirin and Salicylic Acid [10]
-
Stationary Phase: C18 column (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile, pH 2.5 buffer, and isopropyl alcohol in a ratio of 14:85:1.
-
Flow Rate: 1.5 mL/min
-
Detection: Photodiode Array (PDA) detector at 275 nm.
-
Retention Times: Aspirin (~3.5 min), Salicylic Acid (~5.3 min).
Method 3: HPLC for Aspirin and Six Related Substances [11][12]
-
Stationary Phase: XSelect™ HSS T3 Column
-
Diluent: 60:40 water/acetonitrile with 0.1% formic acid.
-
Detection: UV at 237 nm.
-
Performance: This method demonstrated excellent system suitability, linearity, accuracy, and precision for the analysis of aspirin and its impurities.[11][12]
Logical Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
This guide provides a comparative overview of HPLC methods for the analysis of aspirin and its impurities, particularly in the presence of glycine. The presented data and protocols, based on published studies, offer a valuable resource for researchers in the field of pharmaceutical analysis. The validation of these methods in accordance with ICH guidelines ensures the reliability and accuracy of the results obtained.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
A Comparative Analysis of the X-ray Diffraction Patterns of Aspirin, Glycine, and Calcium Glycinate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Crystallographic Fingerprints of a Potential Pharmaceutical Formulation's Constituents.
The formation of a new crystalline entity, such as a co-crystal or a new salt, from these components would result in a unique XRD pattern, distinct from a simple physical mixture of the individual substances. The comparison of the powder XRD patterns is a definitive method to identify the formation of a new solid phase.
Data Presentation: Comparative XRD Peak Positions
The following table summarizes the characteristic X-ray diffraction peaks (2θ values) for aspirin, the common polymorphs of glycine (α and γ), and calcium glycinate trihydrate. These values are indicative of the unique crystal lattice of each substance.
| Substance | Key XRD Peaks (2θ) | Reference |
| Aspirin | 7.8, 15.6, 23.5 | [1] |
| α-Glycine | 14.8, 29.9 | [1] |
| γ-Glycine | Peaks differ from α-glycine | [2] |
| Calcium Glycinate Trihydrate | Data available from crystallographic studies | [3] |
Note: The peak positions can vary slightly depending on the experimental conditions and instrumentation. The data for γ-glycine and calcium glycinate trihydrate are based on published crystallographic information, from which theoretical powder patterns can be calculated.
Experimental Protocols: Powder X-ray Diffraction (PXRD)
The determination of the powder X-ray diffraction patterns for crystalline solids is a standard analytical technique. A typical experimental protocol involves the following steps:
1. Sample Preparation:
-
A small amount of the crystalline sample is finely ground to a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.
-
The powder is then carefully packed into a sample holder, ensuring a flat and level surface.
2. Instrumentation:
-
A powder X-ray diffractometer is used for data collection. Common instrument configurations include Bragg-Brentano geometry.
-
The X-ray source is typically a copper anode, generating Cu Kα radiation (λ ≈ 1.54 Å).
3. Data Collection:
-
The sample is irradiated with the X-ray beam at various angles of incidence (θ).
-
A detector measures the intensity of the diffracted X-rays at twice the angle of incidence (2θ).
-
The data is collected over a specific 2θ range, for example, from 5° to 40°, with a defined step size and scan speed.
4. Data Analysis:
-
The resulting data is a diffractogram, which is a plot of diffraction intensity versus the 2θ angle.
-
The positions (2θ values) and relative intensities of the diffraction peaks are analyzed to identify the crystalline phases present in the sample by comparing them to reference databases or previously collected data.
Visualization of Constituent Comparison
The following diagram illustrates the relationship between the individual components and the hypothetical aspirin-glycine-calcium complex. The XRD pattern of a simple physical mixture would be a superposition of the patterns of the individual components. In contrast, the formation of a new crystalline complex would result in a completely new and distinct XRD pattern.
This guide underscores the importance of empirical characterization in pharmaceutical solid-state chemistry. While the individual components—aspirin, glycine, and calcium glycinate—have well-defined crystallographic properties, the nature of their interaction in a potential ternary formulation remains to be experimentally determined. The provided data and protocols serve as a crucial reference for researchers undertaking such investigations.
References
A Comparative Thermal Analysis of Aspirin and Aspirin-Nicotinamide Cocrystal
An objective comparison of the thermal stability and degradation profiles of pure aspirin versus an aspirin-nicotinamide cocrystal, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
In the realm of pharmaceutical development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical insights into the stability, melting behavior, and decomposition of pharmaceutical solids. This guide offers a comparative thermal analysis of pure aspirin (acetylsalicylic acid) and an aspirin-nicotinamide cocrystal.
While the initial focus of this guide was a comparison with an aspirin-glycine-calcium complex, a literature review revealed a lack of available data for the thermal analysis of such a specific complex. Therefore, this guide utilizes the well-characterized aspirin-nicotinamide cocrystal as a representative example to illustrate the significant impact of cocrystallization on the thermal properties of aspirin. This comparison remains highly relevant for researchers, scientists, and drug development professionals interested in the solid-state characterization of multi-component pharmaceutical systems.
Quantitative Data Summary
The following table summarizes the key thermal events observed for pure aspirin and the aspirin-nicotinamide cocrystal from DSC and TGA analyses. It is important to note that the data presented is a synthesis of findings from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Thermal Event | Aspirin | Aspirin-Nicotinamide Cocrystal |
| Melting Point (DSC) | ~139-144 °C (sharp endotherm)[1][2][3] | 105 °C and 243 °C (two distinct endotherms)[4] |
| Decomposition Onset (TGA) | ~150-160 °C[5][6] | Data not available in a directly comparable format |
| Maximum Decomposition Rate (DTG) | ~181 °C[5] | Data not available in a directly comparable format |
| Degradation Profile (TGA) | Two-step degradation[5][6][7] | Data not available in a directly comparable format |
Experimental Protocols
The following are generalized experimental protocols for the TGA and DSC analysis of aspirin and its cocrystals, based on common methodologies reported in the literature.
Differential Scanning Calorimetry (DSC)
A sample of 2-5 mg of the substance (pure aspirin or aspirin-nicotinamide cocrystal) is accurately weighed and hermetically sealed in an aluminum pan. The analysis is typically performed using a differential scanning calorimeter. The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range of approximately 25 °C to 300 °C.[5] An inert atmosphere is maintained by purging with nitrogen gas at a flow rate of 20-50 mL/min. An empty sealed aluminum pan is used as a reference. The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
Thermogravimetric Analysis (TGA)
A sample of 5-10 mg of the substance is placed in an alumina or platinum crucible. The analysis is carried out using a thermogravimetric analyzer. The sample is heated at a controlled rate, typically 10 °C/min, over a temperature range from ambient temperature to approximately 600 °C.[5] The analysis is conducted under a dynamic inert atmosphere, such as nitrogen, with a typical flow rate of 50-100 mL/min. The instrument continuously measures the mass of the sample as a function of temperature, and the resulting data is plotted as a TGA curve (mass vs. temperature). The derivative of the TGA curve (DTG) can also be plotted to identify the temperatures of the maximum rates of mass loss.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative thermal analysis of an API and its cocrystal.
Caption: Experimental workflow for comparative TGA/DSC analysis.
Discussion of Results
The thermal behavior of the aspirin-nicotinamide cocrystal is markedly different from that of pure aspirin. Pure aspirin exhibits a single, sharp melting endotherm around 139-144 °C, which is immediately followed by decomposition.[1][2][3] This indicates that for aspirin, the melting and decomposition processes are closely coupled.
In contrast, the DSC thermogram of the aspirin-nicotinamide cocrystal shows two distinct endothermic peaks at 105 °C and 243 °C.[4] The first peak at a lower temperature than the melting point of pure aspirin suggests the formation of a new crystalline phase with a different, and in this case lower, melting point. The second, higher temperature endotherm could be attributed to the melting or decomposition of the other component or a subsequent thermal event of the cocrystal. This significant alteration in the melting behavior is a strong indicator of the formation of a new solid-state structure, which is a key characteristic of a cocrystal.
The changes in the thermal profile have significant implications for drug development. The altered melting point and potentially different degradation pathway of the cocrystal can influence its stability during manufacturing processes such as milling and tableting, as well as its shelf-life. The formation of a cocrystal can, in some cases, lead to a more thermally stable form of the API, which is a desirable attribute. Conversely, a lower melting point might be advantageous for certain formulation strategies, such as hot-melt extrusion.
References
- 1. researchgate.net [researchgate.net]
- 2. bch.ro [bch.ro]
- 3. Greenwich Academic Literature Archive - Assessment of the degradation of Aspirin by Differential Scanning Calorimetry (DSC) [gala.gre.ac.uk]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Gastrointestinal Safety of Aspirin Glycine Calcium: A Research Guide
The gastrointestinal (GI) toxicity of aspirin (acetylsalicylic acid, ASA) is a significant concern, particularly with long-term use for cardiovascular prophylaxis. This has led to the development of various formulations aimed at mitigating this risk. This guide provides a comparative analysis of the GI safety of a buffered formulation, aspirin glycine calcium, relative to conventional aspirin, based on available scientific evidence. While direct head-to-head clinical trials on a combined "this compound" formulation are limited, this guide synthesizes data from studies on aspirin combined with glycine and calcium-containing aspirin formulations to provide a comprehensive overview for researchers and drug development professionals.
Data on Gastrointestinal Safety: Aspirin Formulations
The following table summarizes quantitative data from studies comparing the GI effects of plain aspirin with formulations containing glycine or calcium.
| Aspirin Formulation | Study Population | Dosage | Duration | Key Gastrointestinal Findings | Citation |
| Aspirin with Glycine | 20 healthy volunteers | 500 mg ASA + 250 mg glycine daily | 28 days | Dyspeptic Symptoms: 0 out of 10 subjects reported symptoms. Gastroduodenal Damage: Lesion scores were nearly identical to the plain aspirin group. | [1] |
| Plain Aspirin | 20 healthy volunteers | 500 mg ASA daily | 28 days | Dyspeptic Symptoms: 9 out of 10 subjects reported GI side effects. Gastroduodenal Damage: Lesion scores were nearly identical to the aspirin with glycine group. | [1] |
| Effervescent Calcium Carbasalate (ECC) | 20 healthy volunteers | 826.8 mg TID (bioequivalent to 650 mg ASA) | 5 days | Total Gastric Erosions: 9.1 (vs. 23.8 for plain ASA, p=0.004). Gastric Mucosal Damage (Lanza Score): Significantly lower than plain ASA (p=0.003). | [2] |
| Plain Aspirin | 20 healthy volunteers | 650 mg TID | 5 days | Total Gastric Erosions: 23.8. Gastric Mucosal Damage (Lanza Score): Higher than ECC. | [2] |
| Buffered Aspirin (general) | Pooled data | ≤ 325 mg daily | Long-term | Relative Risk of Upper GI Bleeding: 3.1 (95% CI, 1.3–7.6), showing no significant advantage over plain aspirin. | [3] |
| Plain Aspirin | Pooled data | ≤ 325 mg daily | Long-term | Relative Risk of Upper GI Bleeding: 2.6 (95% CI, 1.7–4.0). | [3] |
It is important to note that while some buffered formulations may reduce acute mucosal damage, several studies have shown that they do not significantly reduce the incidence of clinically relevant GI ulceration and bleeding in the long term.[3]
Experimental Protocols
Study 1: Gastroduodenal Tolerability of Aspirin with Glycine
-
Objective: To evaluate the gastroduodenal tolerability of aspirin combined with glycine compared to plain aspirin in healthy volunteers.[1]
-
Study Design: A randomized, double-blind, controlled trial.
-
Participants: 20 healthy volunteers were divided into two groups of 10.
-
Intervention: One group received 500 mg of aspirin with 250 mg of glycine daily, while the control group received 500 mg of plain aspirin daily for four weeks.
-
Methodology: Upper gastrointestinal endoscopy was performed at baseline and after 7, 14, and 28 days of treatment to assess gastroduodenal damage. Participants were also monitored for dyspeptic symptoms.
-
Findings: The study found that while both aspirin preparations induced comparable levels of gastroduodenal damage visible by endoscopy, none of the subjects taking the aspirin-glycine combination reported dyspeptic symptoms, whereas 90% of those on plain aspirin did.[1]
Study 2: Gastroduodenal Mucosal Damage of Calcium Carbasalate vs. Aspirin
-
Objective: To compare the acute gastroduodenal mucosal damage caused by effervescent calcium carbasalate (ECC) and plain aspirin.[2]
-
Study Design: An endoscopist-blinded, randomized, cross-over trial.
-
Participants: 20 healthy volunteers.
-
Intervention: Participants received bioequivalent doses of ECC (826.8 mg three times daily) and plain aspirin (650 mg three times daily) for a five-day period, with a washout period between treatments.
-
Methodology: Endoscopy was performed before and after each treatment period to assess mucosal damage. The number of gastric erosions was counted, and the damage was scored using the Lanza score. Serum salicylate, thromboxane B2, and gastric mucosal prostaglandin E2 concentrations were also measured.
-
Findings: ECC resulted in significantly fewer gastric mucosal erosions compared to plain aspirin.[2]
Mechanisms and Signaling Pathways
Aspirin induces gastrointestinal injury through two primary mechanisms: a direct or topical effect on the gastric mucosa and an indirect or systemic effect.
-
Direct Injury: The acidic nature of aspirin allows it to be absorbed directly through the lipid membranes of gastric epithelial cells. Once inside the cell, it becomes ionized and "trapped," leading to direct cellular damage.[4]
-
Indirect Injury: After absorption into the bloodstream, aspirin systemically inhibits cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[5] Prostaglandins play a protective role in the stomach by stimulating the secretion of mucus and bicarbonate, and by maintaining adequate mucosal blood flow.[5]
The rationale behind adding glycine and calcium carbonate to aspirin is to buffer the local acidic environment of the stomach. This is hypothesized to reduce the direct topical injury of aspirin on the gastric mucosa.
Caption: Proposed mechanism for reduced direct gastric injury by this compound.
Experimental Workflow for GI Safety Assessment
The following diagram illustrates a typical workflow for a clinical trial designed to assess the gastrointestinal safety of different aspirin formulations.
Caption: Typical experimental workflow for assessing GI safety of aspirin formulations.
References
- 1. [The effect of glycine on the gastroduodenal tolerability of acetylsalicylic acid. An endoscopic, controlled double-blind study in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of calcium carbasalate and aspirin on gastroduodenal mucosal damage in human volunteers [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibition of Aspirin-Induced Gastrointestinal Injury: Systematic Review and Network Meta-Analysis [frontiersin.org]
A Comparative Analysis of the Antiplatelet Activity of Aspirin Glycine Calcium and Standard Aspirin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Standard aspirin (acetylsalicylic acid) exerts its well-established antiplatelet effect through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the production of thromboxane A2, a potent platelet agonist. The addition of glycine to aspirin formulations is primarily aimed at improving gastrointestinal tolerability by acting as a buffering agent. Crucially, studies indicate that glycine does not significantly alter the pharmacokinetics of aspirin, meaning the absorption and systemic availability of the active drug remain comparable to standard aspirin.
However, emerging research has demonstrated that glycine possesses its own independent antiplatelet properties. This effect is mediated through a mechanism distinct from that of aspirin, involving the activation of glycine-gated chloride channels on platelets. This leads to a reduction in intracellular calcium mobilization, a critical step in platelet aggregation. The "calcium" component in "Aspirin glycine calcium" may exist as part of a salt complex or as an excipient; its precise role in modulating the antiplatelet effect is not well-documented, with some general interaction data suggesting that calcium carbonate could potentially reduce aspirin's efficacy.
Therefore, an "this compound" formulation presents a multi-faceted antiplatelet profile: the primary, potent, and irreversible COX-1 inhibition by aspirin, potentially complemented by a secondary, independent antiplatelet action from glycine.
Data Presentation: Pharmacokinetic and Mechanistic Comparison
The following tables summarize the key pharmacokinetic and mechanistic parameters of aspirin and the influence of glycine.
Table 1: Pharmacokinetic Comparison of Aspirin with and without Glycine
| Parameter | Standard Aspirin | Aspirin with Glycine | Data Source |
| Bioavailability | High | Bioequivalent to standard aspirin | [1] |
| Time to Peak Plasma Concentration (Tmax) | Variable (depends on formulation) | Not significantly different from standard aspirin | [1] |
| Peak Plasma Concentration (Cmax) | Variable (depends on formulation) | Not significantly different from standard aspirin | [1] |
| Area Under the Curve (AUC) | Variable (depends on formulation) | Not significantly different from standard aspirin | [1] |
Note: Pharmacokinetic parameters for standard aspirin can vary significantly based on the formulation (e.g., immediate-release vs. enteric-coated).
Table 2: Mechanistic Comparison of Antiplatelet Activity
| Feature | Aspirin | Glycine |
| Primary Target | Cyclooxygenase-1 (COX-1) Enzyme | Glycine-gated Chloride Channels |
| Mechanism of Action | Irreversible acetylation of COX-1, blocking thromboxane A2 synthesis | Activation of chloride channels, leading to membrane hyperpolarization and inhibition of calcium influx |
| Effect on Platelet Aggregation | Potent, irreversible inhibition for the life of the platelet (8-9 days) | Dose-dependent inhibition of platelet aggregation |
| Reversibility | Irreversible | Reversible |
Experimental Protocols
Protocol for Assessing the Independent Antiplatelet Effect of Glycine
The following methodology is based on the study by Schemmer et al. (2013), which investigated the antiplatelet effects of glycine.[2][3]
1. In Vivo Animal Studies:
- Subjects: Male Wistar rats.
- Dietary Administration: Rats were fed a standard diet supplemented with 2.5% or 5% glycine for 5 days. The control group received an isonitrogenous diet with valine.
- Bleeding Time Measurement: Bleeding time was determined by transecting the tail 3 mm from the tip and measuring the time until cessation of bleeding.
- Platelet Aggregation Measurement (Whole Blood): Whole blood was collected via cardiac puncture. Platelet aggregation was induced by adding ADP (adenosine diphosphate) or collagen. The change in impedance due to platelet aggregation was measured using a whole-blood aggregometer.
2. In Vitro Human and Rat Platelet Studies:
- Sample Preparation: For human studies, platelet-rich plasma (PRP) was obtained from healthy donors. For rat studies, heparinized whole blood was used.
- Glycine Incubation: Samples were incubated with varying concentrations of glycine (e.g., 1-10 mM) for 10 minutes at 37°C.
- Induction of Aggregation: Platelet aggregation was induced using agonists such as ADP or collagen.
- Measurement: Platelet aggregation was quantified by measuring the change in light transmission (for PRP) or impedance (for whole blood) over time.
- Antagonist Studies: To confirm the mechanism, the glycine receptor antagonist, strychnine, was added to assess its ability to block the inhibitory effect of glycine.
3. Western Blot for Glycine Receptor Detection:
- Platelet lysates from both human and rat samples were prepared.
- Proteins were separated by SDS-PAGE and transferred to a membrane.
- The membrane was probed with a primary antibody specific for the glycine receptor, followed by a secondary antibody.
- The presence of the glycine receptor protein was detected via chemiluminescence.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Aspirin's antiplatelet mechanism of action.
Caption: Glycine's independent antiplatelet mechanism.
Caption: Proposed experimental workflow for comparison.
Conclusion
Based on the available evidence, an "this compound" formulation offers a dual-mechanism approach to antiplatelet therapy. The aspirin component provides potent and irreversible COX-1 inhibition, which is the cornerstone of its anti-thrombotic effect. The glycine component does not interfere with aspirin's pharmacokinetics and provides the added benefit of improved gastrointestinal tolerability.[1][4] Furthermore, glycine exerts its own dose-dependent antiplatelet effect through a distinct pathway involving glycine-gated chloride channels.[2][3]
The clinical significance of this dual antiplatelet action from a single formulation warrants further investigation through direct comparative studies. Future research should focus on head-to-head clinical trials comparing "this compound" with standard aspirin formulations to quantify the combined antiplatelet effect and its impact on clinical outcomes. The role of the calcium component also requires clarification to determine if it has any influence, positive or negative, on the overall antiplatelet efficacy. For drug development professionals, this formulation presents an intriguing possibility for a more GI-friendly aspirin with potentially enhanced antiplatelet coverage.
References
- 1. Lack of influence of glycine on the single dose pharmacokinetics of acetylsalicylic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine reduces platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine reduces platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Aspirin, Glycine, and Calcium in Pharmaceutical Formulations
A Comparative Guide for Researchers and Drug Development Professionals
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of two distinct HPLC methods: one for the simultaneous determination of Aspirin and Glycine, and another for Aspirin and Atorvastatin Calcium. The latter is presented as a representative method for the analysis of Aspirin and a calcium salt, which can be adapted for formulations containing calcium carbonate or other calcium salts.
| Parameter | Method 1: Aspirin & Glycine | Method 2: Aspirin & Atorvastatin Calcium |
| Instrumentation | High-Performance Liquid Chromatograph | High-Performance Liquid Chromatograph |
| Column | Waters Symmetry C18 (4.6 x 250 mm, 5 µm)[1] | Inertsil ODS (150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 85% Orthophosphoric acid, Acetonitrile, Purified water (2:400:600 V/V/V)[1] | Acetonitrile:Phosphate buffer pH 3.0 (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[2] |
| Detection | UV at 237 nm[1] | UV at 235 nm[2] |
| Linearity Range | Salicylic Acid (impurity): 0.005–0.40% of Aspirin content | Aspirin: 30-105 µg/mL, Atorvastatin Calcium: 5-30 µg/mL[2] |
| Correlation Coeff. | Not explicitly stated for Aspirin/Glycine assay | r² > 0.998[2] |
| Accuracy (% Recovery) | Not explicitly stated for Aspirin/Glycine assay | Not explicitly stated |
| Precision (RSD) | Not explicitly stated for Aspirin/Glycine assay | < 2%[2] |
Experimental Protocols
Method 1: Simultaneous Determination of Aspirin and Glycine
This method is adapted from a validated procedure for the determination of Aspirin and its impurities in the presence of Glycine.[1]
1. Instrumentation and Chromatographic Conditions:
-
Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Waters Symmetry C18 (4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of 85% orthophosphoric acid, acetonitrile, and purified water in a ratio of 2:400:600 (V/V/V).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 237 nm.[1]
-
Injection Volume: Not specified.
-
Column Temperature: Ambient.
2. Standard and Sample Preparation:
-
Standard Solution: A standard solution of Aspirin and Glycine of known concentration is prepared in the mobile phase.
-
Sample Solution: A representative sample of the pharmaceutical formulation is accurately weighed and dissolved in the mobile phase to achieve a known concentration of Aspirin and Glycine. The solution is filtered through a 0.45 µm filter before injection.
3. Validation Parameters:
-
The method was validated for linearity, precision, accuracy, specificity, and robustness in accordance with ICH guidelines.[1]
Method 2: Simultaneous Determination of Aspirin and Atorvastatin Calcium
This method provides a framework for the analysis of Aspirin in combination with a calcium salt.[2]
1. Instrumentation and Chromatographic Conditions:
-
Instrument: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: Inertsil ODS analytical column (150 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and phosphate buffer, with the pH of the buffer adjusted to 3.0 with o-phosphoric acid.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Detection Wavelength: 235 nm.[2]
-
Injection Volume: Not specified.
-
Column Temperature: Ambient.
2. Standard and Sample Preparation:
-
Standard Solution: Stock solutions of Aspirin and Atorvastatin Calcium are prepared in the mobile phase. Working standards are prepared by diluting the stock solutions to fall within the linear range.
-
Sample Solution: The contents of a representative number of capsules are weighed and dissolved in the mobile phase to obtain a solution with a known concentration of Aspirin and Atorvastatin Calcium. The solution is sonicated and filtered prior to injection.
3. Validation Parameters:
-
The method was validated for system suitability, linearity, range, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[2]
Visualizing the Workflow and Logical Relationships
To better understand the processes involved in analytical method validation and the strategy for handling a combined formulation, the following diagrams are provided.
Caption: General workflow for HPLC method validation.
References
- 1. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Reversed-phase HPLC Method for Simultaneous Determination of Aspirin, Atorvastatin Calcium and Clopidogrel Bisulphate in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Aspirin Glycine Calcium and Other Salicylate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aspirin glycine calcium against other common salicylate salts—sodium salicylate, magnesium salicylate, and choline salicylate. The information presented is based on available scientific data to assist in evaluating their performance for research and development purposes.
Physicochemical Properties
A summary of the key physicochemical properties of the compared salicylate salts is presented in Table 1. Variations in molecular weight and composition influence the overall characteristics and performance of each compound.
Table 1: Physicochemical Properties of Salicylate Salts
| Property | This compound | Sodium Salicylate | Magnesium Salicylate | Choline Salicylate |
| Molecular Formula | C₁₁H₁₁CaNO₆[1] | C₇H₅NaO₃ | C₁₄H₁₀MgO₆ | C₁₂H₁₉NO₄ |
| Molecular Weight ( g/mol ) | 293.29[1] | 160.10 | 298.53 | 241.28 |
| Appearance | Data not available | White crystalline powder | White crystalline powder | Colorless to pale yellow, viscous liquid |
Solubility and Dissolution
The solubility of a drug substance is a critical factor influencing its dissolution rate and subsequent absorption. Table 2 provides a qualitative and quantitative comparison of the solubility of the different salicylate salts.
Table 2: Solubility of Salicylate Salts
| Salicylate Salt | Solubility in Water |
| Aspirin (Acetylsalicylic Acid) | Slightly soluble (1 g in 300 mL)[2] |
| This compound | Data not available |
| Sodium Salicylate | Freely soluble (1 g in <1 mL) |
| Magnesium Salicylate | Slightly soluble |
| Choline Salicylate | Very soluble |
Bioavailability
Bioavailability, the extent and rate at which the active moiety enters systemic circulation, is a crucial pharmacokinetic parameter. Different formulations of aspirin exhibit varying bioavailability.[6][7][8] For example, the bioavailability of aspirin is approximately 50% due to rapid hydrolysis to salicylic acid.[7] Studies have shown that soluble aspirin formulations lead to more rapid absorption and higher peak plasma concentrations compared to other forms.[4]
While direct comparative bioavailability data for this compound against the other salicylate salts is limited, the combination with glycine is suggested to enhance the bioavailability of acetylsalicylic acid.[5] The bioavailability of sodium salicylate has been reported to be around 64% in some studies.[9]
Safety and Tolerability
The gastrointestinal (GI) safety of salicylates is a significant consideration. Aspirin is known to cause GI discomfort and bleeding.[10] Different formulations have been developed to mitigate these effects. Enteric-coated aspirin, for example, is designed to reduce gastric irritation but may lead to erratic absorption and does not necessarily reduce the incidence of clinically relevant GI ulceration and bleeding.[10][11][12]
Some studies suggest that choline salicylate may cause less gastric mucosal injury than aspirin, potentially due to its higher solubility and the absence of the acetyl radical. The addition of glycine to aspirin is also reported to significantly improve its gastrointestinal tolerance by reducing adverse effects.
Experimental Protocols
A. Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of the salicylate salt in a specified solvent (e.g., water, buffer solutions at various pH).
-
Materials: Salicylate salt, appropriate solvent, temperature-controlled shaker, filtration apparatus (e.g., 0.45 µm filter), analytical balance, and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Add an excess amount of the salicylate salt to a known volume of the solvent in a flask.
-
Seal the flask and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.
-
Dilute the filtrate appropriately and analyze the concentration of the dissolved salicylate salt using a validated analytical method.
-
Perform the experiment in triplicate to ensure reproducibility.
-
B. In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
-
Objective: To evaluate the in vitro dissolution rate of a solid dosage form of the salicylate salt.
-
Materials: Salicylate salt tablets/capsules, dissolution medium (e.g., 900 mL of pH 4.5 acetate buffer), USP Apparatus 2 (paddle), temperature-controlled water bath, and a UV-Vis spectrophotometer or HPLC for sample analysis.
-
Procedure:
-
Set up the dissolution apparatus according to USP guidelines. The paddle speed is typically set at 50 or 75 rpm, and the temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[13]
-
Place one tablet/capsule into each dissolution vessel containing the pre-warmed dissolution medium.
-
Start the apparatus and collect samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the volume of the withdrawn sample with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of the dissolved salicylate salt using a suitable analytical method.
-
Calculate the cumulative percentage of the drug dissolved at each time point and plot the dissolution profile.
-
Visualizations
Mechanism of Action of Salicylates
Caption: General mechanism of action of salicylate salts.
Experimental Workflow for Dissolution Testing
Caption: Workflow for in vitro dissolution testing.
References
- 1. This compound | C11H11CaNO6 | CID 30987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fip.org [fip.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Comparative bioavailability of sustained-release and uncoated aspirin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
Safety Operating Guide
Personal protective equipment for handling Aspirin glycine calcium
Essential Safety and Handling Guide for Aspirin Glycine Calcium
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound (also known as calcium carbasalate). Given that specific safety data for this complex is limited, this guidance is based on the well-documented hazards of its primary active component, Acetylsalicylic Acid (Aspirin).[1][2] Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Summary
This compound should be handled with care, assuming the hazard profile of Aspirin. The primary risks involve irritation and potential allergic reactions.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Ingestion |
| Skin Irritation | Causes skin irritation.[5] May cause an allergic skin reaction in susceptible individuals.[6] | Skin Contact |
| Eye Irritation | Causes serious eye irritation, which may include redness and tearing.[5][6] | Eye Contact |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] Material may be irritating to the mucous membranes and upper respiratory tract.[4] | Inhalation (of dust) |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical and depends on the specific handling procedure and the potential for exposure. The following table outlines the recommended PPE for different operational scenarios.
| Task / Exposure Level | Eye & Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Low Exposure Risk (Handling sealed containers, working with dilute solutions) | Safety glasses with side shields. | Single pair of powder-free nitrile gloves.[7] | Standard laboratory coat. | Not generally required if handled in a well-ventilated area. |
| High Exposure Risk (Weighing powder, preparing stock solutions, potential for dust/aerosol generation) | Chemical safety goggles and a face shield.[7][8] | Double-gloving with powder-free nitrile gloves is recommended.[9] | Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[9] | A NIOSH-approved N95 (or higher) respirator for dusts.[7] |
| Spill Cleanup | Chemical safety goggles and a face shield.[8] | Two pairs of chemical-resistant nitrile gloves.[9][10] | Chemical-resistant disposable coveralls or apron over a lab coat.[10] | Air-purifying respirator with appropriate cartridges for dusts.[7][10] |
Procedural Guidance: Handling Protocol
This step-by-step protocol provides a framework for the safe handling of this compound in a laboratory setting.
Preparation and Area Setup
-
Ventilation: Always handle solid this compound in a well-ventilated area. Use a chemical fume hood or a local exhaust ventilation system when weighing the powder or performing tasks that could generate dust.[4]
-
Restricted Access: Ensure the handling area is clearly marked and access is restricted to authorized personnel.[9]
-
Emergency Equipment: Confirm that an eyewash station and a safety shower are unobstructed and accessible.[4]
-
Decontamination: Prepare a designated area for waste and have appropriate decontamination supplies ready.
Handling the Compound
-
Donning PPE: Put on all required PPE as specified in the table above before handling the chemical.
-
Weighing: When weighing the powder, use a containment system such as a ventilated balance enclosure or perform the task carefully within a fume hood to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or apply cosmetics in the handling area.[3][6][9] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[5][6]
Post-Handling and Decontamination
-
Cleaning: Clean all work surfaces and equipment thoroughly after use to remove any residual chemical contamination.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items (gloves, gowns) in the designated chemical waste container.
-
Hand Washing: Always wash hands as the final step after removing all PPE.[9]
Logistical Information: Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, and paper towels, must be disposed of as chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container suitable for chemical waste. The label should identify the contents.
-
Bulk Disposal: Unused or expired this compound should be disposed of through an approved waste disposal plant.[3][6] Do not discard it down the drain or in the regular trash.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. For academic and research institutions, consult your Environmental Health and Safety (EH&S) department for specific procedures.
-
Take-Back Programs: For unused medicines, the best disposal method is a drug take-back program.[11][12] If this is not available, and for laboratory waste, adhere to institutional chemical waste protocols.
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or if respiratory symptoms like coughing or wheezing occur, seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation or an allergic reaction develops, seek medical advice.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3][6]
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for assessing hazards and selecting the appropriate controls and personal protective equipment when handling chemical powders like this compound.
Caption: Hazard control and PPE selection workflow for handling chemical powders.
References
- 1. This compound | C11H11CaNO6 | CID 30987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. webstaurantstore.com [webstaurantstore.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fda.gov [fda.gov]
- 12. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
